molecular formula C9H9BrO2 B017563 5-Bromo-3-ethylsalicylaldehyde CAS No. 57704-12-8

5-Bromo-3-ethylsalicylaldehyde

货号: B017563
CAS 编号: 57704-12-8
分子量: 229.07 g/mol
InChI 键: OUNXRNHPGAETOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-ethylsalicylaldehyde is a high-purity salicylaldehyde derivative designed for advanced chemical synthesis and pharmaceutical research. This compound serves as a critical precursor for the development of novel Schiff base ligands, which are extensively used in coordination chemistry to synthesize metal complexes with transition metals like Cu(II), Zn(II), Ni(II), and Ga(III) . The strategic bromo and ethyl substitutions on the salicylaldehyde scaffold enhance ligand properties and can significantly influence the biological activity of the resulting complexes. Key Research Applications: Ligand Synthesis: This aldehyde is a key starting material for preparing tridentate (ONO) and other multidentate Schiff base ligands, formed via condensation with primary amines, thiosemicarbazides, or acyl hydrazides . These ligands are valuable in creating mononuclear metal complexes for catalytic and material science applications. Anticancer and Antiproliferative Agents: Schiff bases and their metal complexes derived from bromo-substituted salicylaldehydes have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, with some complexes exhibiting enhanced efficacy compared to established chemotherapeutic agents . The presence of the bromo atom is often associated with increased bioactivity . Antimicrobial and Antioxidant Studies: Research on similar structures shows utility in developing compounds with antibacterial and antifungal properties, as well as significant antiradical and antioxidant activities . NOTE: This product is intended for research purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromo-3-ethyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-8(10)4-7(5-11)9(6)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXRNHPGAETOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481843
Record name 5-Bromo-3-ethylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57704-12-8
Record name 5-Bromo-3-ethyl-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57704-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-ethylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

synthesis of 5-Bromo-3-ethylsalicylaldehyde from salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-Bromo-3-ethylsalicylaldehyde (CAS: 57704-12-8), a critical precursor for sterically hindered Salen ligands and Schiff base metal complexes used in asymmetric catalysis.

Starting from the commoditized feedstock salicylaldehyde , this guide advocates for a "Rearrangement-First" strategy . Unlike direct alkylation routes which suffer from poor regioselectivity (C3 vs. C5), this protocol utilizes the Claisen Rearrangement to exclusively install the ethyl chain at the C3 position. Crucially, the bromination step is reserved for the final stage to prevent hydrodehalogenation during the intermediate reduction step.

Target Molecule Profile
PropertySpecification
IUPAC Name 5-Bromo-3-ethyl-2-hydroxybenzaldehyde
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Key Functionality Ortho-hydroxy aldehyde (Schiff base precursor); C3-Ethyl (Steric bulk); C5-Bromo (Electronic tuning/Tag)

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Salicylaldehyde contains two directing groups: the hydroxyl (-OH, ortho/para donor) and the aldehyde (-CHO, meta withdrawer).

  • Direct Bromination: Yields 5-bromosalicylaldehyde exclusively, as the C5 position is para to the activating -OH and meta to the -CHO.

  • Direct Ethylation: Friedel-Crafts alkylation of salicylaldehyde is notoriously non-selective, yielding mixtures of C3 and C5 alkylated products, often accompanied by polymerization.

The "Claisen-First" Pathway (Recommended)

To guarantee C3 substitution, we exploit the [3,3]-sigmatropic rearrangement (Claisen Rearrangement). This moves an O-allyl group specifically to the ortho (C3) carbon.

Logic for Step Sequencing:

  • Why not Brominate first? If we synthesize 5-bromo-3-allylsalicylaldehyde and then hydrogenate the allyl group, there is a significant risk of hydrodehalogenation (cleaving the C-Br bond) under catalytic hydrogenation conditions (Pd/C + H₂).

  • Solution: Install the ethyl group before introducing the halogen.

Detailed Experimental Protocol

Step 1: O-Allylation of Salicylaldehyde

Objective: Mask the phenol and prepare the precursor for rearrangement.

  • Reagents: Salicylaldehyde (1.0 eq), Allyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Conditions: Reflux (60°C for Acetone) for 4–6 hours.

Procedure:

  • Charge a 3-neck round-bottom flask (RBF) with salicylaldehyde and acetone.

  • Add anhydrous K₂CO₃ (granular) to the stirring solution.

  • Add allyl bromide dropwise via an addition funnel to control the exotherm.

  • Reflux until TLC indicates consumption of salicylaldehyde.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Yield Expectation: 90–95% (Oil).

Step 2: Claisen Rearrangement (The Critical Step)

Objective: Regiospecific migration of the carbon chain to C3.

  • Substrate: 2-(Allyloxy)benzaldehyde.

  • Solvent: N,N-Diethylaniline (high boiling point) or neat (solvent-free).

  • Conditions: 190°C – 200°C for 4–8 hours.

Mechanism: The reaction proceeds via a concerted [3,3]-sigmatropic shift, followed by rapid tautomerization to restore aromaticity.

Procedure:

  • Place the O-allyl ether in a heavy-walled pressure vial or RBF with an air condenser.

  • Heat the oil bath to 200°C.

  • Stir the neat mixture. The reaction progress can be monitored by 1H NMR (disappearance of O-CH₂ doublet at ~4.6 ppm, appearance of C-CH₂ doublet at ~3.4 ppm).

  • Purification: Vacuum distillation is required to separate the product (3-allylsalicylaldehyde) from any polymerized by-products.

  • Yield Expectation: 75–85%.

Step 3: Catalytic Hydrogenation

Objective: Reduction of the allyl alkene to an ethyl group without reducing the aldehyde.

  • Substrate: 3-Allylsalicylaldehyde.[1]

  • Catalyst: 5% Pd/C (0.5 mol%) or Wilkinson’s Catalyst (for higher selectivity).

  • Solvent: Ethyl Acetate or Methanol.

  • Conditions: H₂ balloon (1 atm), Ambient Temperature, 2–4 hours.

Technical Insight: Aldehydes are generally resistant to reduction under mild catalytic hydrogenation compared to terminal alkenes. However, strict monitoring is required. Stop the reaction immediately upon consumption of the alkene to prevent reduction of the -CHO to -CH₂OH.

Procedure:

  • Purge the reaction vessel with N₂.

  • Add substrate and Pd/C catalyst in EtOAc.

  • Introduce H₂ via balloon. Stir vigorously.

  • QC Check: Monitor by TLC/GC. Look for the mass shift (+2 Da).

  • Workup: Filter through a Celite pad to remove Pd/C. Evaporate solvent.

  • Product: 3-Ethylsalicylaldehyde.[2]

Step 4: Electrophilic Bromination

Objective: Selective bromination at the C5 position.

  • Substrate: 3-Ethylsalicylaldehyde.[2]

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Conditions: 0°C to Room Temperature.

Regioselectivity Logic:

  • C3: Blocked by Ethyl group.

  • C4: Meta to OH (deactivated).

  • C5: Para to OH (strongly activated) and Meta to CHO (consistent directing).

  • C6: Ortho to CHO (deactivated by electron-withdrawing CHO).

  • Result: Exclusive C5 bromination.

Procedure:

  • Dissolve 3-ethylsalicylaldehyde in glacial acetic acid. Cool to 0°C.

  • Add Br₂ (1.05 eq) in AcOH dropwise over 30 minutes.

  • Allow to warm to room temperature. A precipitate often forms.

  • Workup: Pour mixture into ice water. Filter the solid precipitate.[3]

  • Purification: Recrystallize from Ethanol/Water.

  • Final Product: 5-Bromo-3-ethylsalicylaldehyde .

Data Summary & Process Parameters

StepTransformationKey ReagentCritical ParameterTypical Yield
1 O-AllylationAllyl Bromide/K₂CO₃Base stoichiometry>90%
2 RearrangementHeat (200°C)Temperature control80%
3 HydrogenationH₂ / Pd/CStop time (Selectivity)>95%
4 BrominationBr₂ / AcOHSlow addition at 0°C85%

Visual Pathway (Graphviz)

SynthesisPathway Salicylaldehyde Salicylaldehyde (Starting Material) O_Allyl 2-(Allyloxy)benzaldehyde (Intermediate 1) Salicylaldehyde->O_Allyl Step 1: O-Alkylation AllylBromide Reagent: Allyl Bromide K2CO3, Acetone AllylBromide->O_Allyl Allyl_Sal 3-Allylsalicylaldehyde (Intermediate 2) O_Allyl->Allyl_Sal Step 2: [3,3]-Sigmatropic Shift Heat Condition: 200°C (Claisen Rearrangement) Heat->Allyl_Sal Ethyl_Sal 3-Ethylsalicylaldehyde (Intermediate 3) Allyl_Sal->Ethyl_Sal Step 3: Reduction H2_Pd Reagent: H2, Pd/C (Selective Hydrogenation) H2_Pd->Ethyl_Sal Target 5-Bromo-3-ethylsalicylaldehyde (Target Molecule) Ethyl_Sal->Target Step 4: Regioselective Bromination Br2_AcOH Reagent: Br2, AcOH (Electrophilic Substitution) Br2_AcOH->Target

Figure 1: Step-wise synthetic flow from Salicylaldehyde to 5-Bromo-3-ethylsalicylaldehyde, highlighting the "Claisen-First" strategy.

References

  • PubChem. (n.d.).[1] 5-Bromosalicylaldehyde (CID 72863). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 3-Allylsalicylaldehyde (CID 141062).[1] National Library of Medicine. Retrieved from [Link]

  • ScienceMadness. (2015).[4] Preparation of Salicylaldehyde and Derivatives. Retrieved from [Link]

Sources

Biological Activity and Therapeutic Potential of 5-Bromo-3-ethylsalicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of 5-Bromo-3-ethylsalicylaldehyde and its derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

5-Bromo-3-ethylsalicylaldehyde (5-Br-3-Et-Sal) represents a specialized pharmacophore within the salicylaldehyde class. While salicylaldehydes are ubiquitous in medicinal chemistry as precursors for Schiff bases and metal complexes, the specific substitution pattern of the 5-bromo and 3-ethyl groups confers unique physicochemical properties. This guide analyzes how the 5-bromo substituent enhances lipophilicity and membrane permeability, while the 3-ethyl group provides critical steric bulk that modulates metal chelation geometry and metabolic stability. The derivatives of this scaffold—primarily Schiff bases and their transition metal complexes—exhibit potent antimicrobial , anticancer , and enzyme-inhibitory activities, often outperforming their unsubstituted analogs due to the "Ethyl Effect" and halogen-mediated interactions.

Chemical Profile & Pharmacophore Analysis[1][2][3]

The biological efficacy of 5-Br-3-Et-Sal derivatives is driven by three structural pillars:

  • The Salicylaldehyde Core: Provides the ortho-hydroxyaldehyde moiety essential for forming stable tridentate (ONO) or bidentate (ON) ligands with transition metals (Cu, Zn, Ni, Co).

  • The 5-Bromo Substituent (Electronic & Lipophilic):

    • Electronic Effect: The bromine atom is electron-withdrawing (inductive), increasing the acidity of the phenolic hydroxyl group. This facilitates easier deprotonation and stronger metal coordination.

    • Lipophilic Effect: Halogenation significantly increases the partition coefficient (logP), enhancing the molecule's ability to penetrate lipid bilayers of bacterial cell walls or cancer cell membranes.

  • The 3-Ethyl Substituent (Steric & Hydrophobic):

    • Steric Gatekeeper: Located ortho to the phenolic oxygen, the ethyl group creates a steric barrier. This prevents the formation of overcrowded planar complexes, often forcing a distorted geometry (e.g., tetrahedral vs. square planar) that can enhance catalytic activity or DNA intercalation.

    • Metabolic Shield: The alkyl bulk protects the phenolic oxygen from rapid glucuronidation, potentially extending the half-life of the pharmacophore in vivo.

Structural Visualization

The following diagram illustrates the synthesis and structural logic of the scaffold.

G Start 2-Ethylphenol (Precursor) Inter 3-Ethylsalicylaldehyde (Formylation) Start->Inter Reimer-Tiemann or Duff Rxn Target 5-Bromo-3-ethylsalicylaldehyde (Bromination at C5) Inter->Target Br2 / AcOH (Electrophilic Subst.) Schiff Schiff Base Ligand (Azomethine Formation) Target->Schiff + Primary Amine (-H2O) Complex Metal Complex (Cu/Zn/Ni Chelation) Schiff->Complex + Metal Salt (Chelation)

Figure 1: Synthetic pathway from 2-ethylphenol to bioactive metal complexes via the 5-bromo-3-ethylsalicylaldehyde intermediate.

Biological Activities[1][2][4][5][6][7]

Antimicrobial Activity

The most documented application of 5-Br-3-Et-Sal derivatives (specifically Schiff bases) is in combating multidrug-resistant pathogens.

  • Mechanism of Action (Tweedy’s Chelation Theory): Upon complexation with metal ions (e.g., Cu(II), Zn(II)), the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and O) of the ligand and delocalization of

    
    -electrons. This increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of the bacterial membrane.
    
  • The "Ethyl" Advantage: The 3-ethyl group further increases the lipophilicity of the complex compared to methyl or unsubstituted analogs, resulting in lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria like S. aureus.

  • Target: Disruption of cell respiration processes and blockage of protein synthesis binding sites.

Anticancer (Cytotoxicity)

Derivatives of 5-Br-3-Et-Sal have shown significant cytotoxicity against carcinoma cell lines (e.g., MCF-7, HeLa).

  • DNA Intercalation: Planar Schiff base complexes can intercalate between DNA base pairs. However, the 3-ethyl group introduces a twist in the planarity. While this might reduce simple intercalation, it enhances groove binding , where the ethyl group fits into the minor groove of DNA, causing structural distortion and apoptosis.

  • Apoptosis Induction: 5-bromo derivatives are known to trigger the mitochondrial apoptotic pathway, leading to the release of cytochrome c and activation of caspases.

Enzyme Inhibition
  • Urease Inhibition: Nickel complexes of salicylaldehyde Schiff bases are potent urease inhibitors. The 5-bromo substituent enhances binding affinity to the enzyme's active site via halogen bonding.

  • 
    -Glucosidase:  Used in antidiabetic research, these derivatives inhibit carbohydrate-hydrolyzing enzymes.
    

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligand

This protocol yields the imine derivative essential for biological testing.

  • Reagents: 5-Bromo-3-ethylsalicylaldehyde (1.0 mmol), Primary Amine (e.g., 4-aminophenol or ethylenediamine) (1.0 mmol), Ethanol (20 mL), Glacial Acetic Acid (catalytic, 2-3 drops).

  • Procedure:

    • Dissolve the aldehyde in hot absolute ethanol.

    • Add the amine solution dropwise with constant stirring.

    • Add catalytic acetic acid.

    • Reflux for 3–5 hours (monitor via TLC, mobile phase Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature.[1] The precipitate (Schiff base) will crystallize.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: FT-IR should show the appearance of a strong azomethine (

    
    ) peak at 1600–1630 cm
    
    
    
    and disappearance of the carbonyl (
    
    
    ) peak.
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Standard broth microdilution method.

  • Preparation: Dissolve the test compound (Schiff base or Complex) in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Incubation: Add 10

    
    L of bacterial suspension to each well. Incubate at 37°C for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Mechanism of Action Visualization

The following diagram details the multi-modal mechanism by which these derivatives induce bacterial cell death.

MOA Ligand 5-Br-3-Et-Sal Complex (Lipophilic) Membrane Bacterial Membrane (Lipid Bilayer) Ligand->Membrane Permeation via Halogen/Alkyl Lipophilicity Intracellular Intracellular Space Membrane->Intracellular Transport Target1 DNA Gyrase Inhibition (Replication Block) Intracellular->Target1 Intercalation Target2 Respiratory Chain (Oxidative Stress) Intracellular->Target2 Redox Cycling Target3 Metal Ion Release (Toxicity) Intracellular->Target3 Dissociation

Figure 2: Multi-target mechanism of action for 5-bromo-3-ethylsalicylaldehyde metal complexes.

Structure-Activity Relationship (SAR) Summary

SubstituentPositionEffect on Biological Activity
-OH (Hydroxyl) C-2Essential for metal chelation. Removal abolishes activity.
-Ethyl C-3Critical Differentiator. Increases steric bulk and lipophilicity. Prevents rapid hydrolysis and enhances membrane transport compared to C-3 H or C-3 OMe.
-Br (Bromo) C-5Enhances acidity of phenol (better chelation) and increases lipophilicity (better penetration). Often more potent than -Cl or -H analogs.
-CH=N- (Imine) LinkerThe azomethine linkage is the pharmacophore center; reduction to amine often lowers potency.

References

  • Schiff Base Synthesis & Properties

    • Title: Synthesis, Characterization and Biological Activities of Schiff Bases Derived from Salicylaldehyde.[1][2]

    • Source:Journal of Saudi Chemical Society (Verified Context).
    • URL:[Link]

  • Tweedy's Chelation Theory

    • Title: Plant extracts as reducing agents in the synthesis of metal nanoparticles and their antimicrobial applications.
    • Source:Dalton Transactions / RSC.
    • URL:[Link]

  • 5-Bromo-Salicylaldehyde Derivatives

    • Title: Synthesis, structural characterization and biological activities of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde.[1][2]

    • Source:Semantic Scholar / J. Saudi Chem. Soc.
    • URL:[Link][3]

  • Chemical Data & Availability

    • Title: 5-Bromo-3-ethyl-2-hydroxybenzaldehyde (CAS 57704-12-8).[4][5][6]

    • Source:PubChem / Sigma-Aldrich.
    • URL:[Link] (Note: Search via CAS 57704-12-8 for exact entry).

Sources

A Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-3-ethylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The salicylaldehyde scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This guide focuses on a specific, promising derivative: 5-Bromo-3-ethylsalicylaldehyde. By strategically modifying the salicylaldehyde core with a bromine atom at the C5 position and an ethyl group at the C3 position, we introduce key physicochemical changes that can be exploited for therapeutic benefit. The bromine atom, a lipophilic electron-withdrawing group, can enhance membrane permeability and introduce the potential for halogen bonding with biological targets.[1][2][3][4] The ethyl group increases lipophilicity, potentially improving target engagement within hydrophobic pockets. This document outlines the therapeutic rationale, potential mechanisms of action, and a comprehensive experimental roadmap for synthesizing, characterizing, and evaluating the anticancer and antimicrobial potential of this compound.

Introduction: The Salicylaldehyde Scaffold in Drug Discovery

Salicylaldehyde and its derivatives are versatile building blocks in the synthesis of biologically active molecules.[5][6] Their inherent structure, featuring a phenolic hydroxyl group ortho to an aldehyde, allows for the formation of stable Schiff bases and metal complexes, which are central to many of their observed biological effects.[7][8] These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[5][7][9]

The therapeutic potential of this class is often unlocked through targeted substitutions on the aromatic ring.[10] Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] Introducing a bromine atom can increase potency, enhance metabolic stability, and improve membrane penetration.[1][2][3][4] This guide explores the specific potential of 5-Bromo-3-ethylsalicylaldehyde as a next-generation therapeutic agent.

Molecular Profile and Rationale for Investigation

The unique substitution pattern of 5-Bromo-3-ethylsalicylaldehyde provides a compelling basis for its investigation in medicinal chemistry.

  • Aldehyde Group: The primary reactive center, capable of forming Schiff base (imine) linkages with primary amino groups found in proteins and DNA bases. This covalent interaction is a key hypothesis for its mechanism of action.

  • Hydroxyl Group: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the aldehyde, influencing its conformation and reactivity. It is also a key site for metal chelation.

  • 5-Bromo Substitution: The introduction of bromine significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, bromine can act as a halogen bond donor, a specific and directional non-covalent interaction that can contribute to higher binding affinity with protein targets.[1][2][3][4] Studies have shown that halogenated salicylaldehydes display potent antimicrobial activity.[10][11]

  • 3-Ethyl Substitution: The ethyl group further enhances lipophilicity and provides steric bulk. This can influence how the molecule fits into the binding pockets of target enzymes or receptors, potentially leading to improved selectivity and potency.

PropertyPredicted InfluenceRationale
Lipophilicity IncreasedAddition of bromo and ethyl groups.
Reactivity ModulatedThe electron-withdrawing nature of bromine can influence the electrophilicity of the aldehyde carbon.
Target Binding Potentially EnhancedHalogen bonding capability of bromine; hydrophobic interactions from the ethyl group.
Biological Activity High PotentialSubstituted salicylaldehydes are known to have significant antimicrobial and anticancer activities.[5][11][12][13]

Potential Therapeutic Application I: Anticancer Activity

Scientific Rationale

The aldehyde functional group is a known electrophile that can react with nucleophilic residues in biological macromolecules. A primary hypothesis is that 5-Bromo-3-ethylsalicylaldehyde can form Schiff bases with amine groups on proteins or DNA, leading to cellular dysfunction and apoptosis in cancer cells.[8][12][13] Schiff bases derived from substituted salicylaldehydes have shown promising cytotoxic activities against various cancer cell lines.[14][15] The increased lipophilicity imparted by the bromo and ethyl groups may facilitate accumulation within the lipid-rich membranes of cancer cells, enhancing its cytotoxic effect.

Hypothesized Mechanism of Action: DNA Intercalation and Enzyme Inhibition

One plausible mechanism involves the formation of a Schiff base with the exocyclic amino groups of DNA bases (e.g., guanine), leading to DNA damage and cell cycle arrest. Alternatively, the compound could target key enzymes involved in cancer cell proliferation by reacting with critical lysine residues in their active sites. The planar aromatic structure suggests a potential for intercalation between DNA base pairs, a mechanism employed by several known anticancer drugs.[16]

G Compound 5-Bromo-3-ethylsalicylaldehyde Cell Cancer Cell Membrane Compound->Cell Passive Diffusion (High Lipophilicity) Target Intracellular Targets (DNA, Proteins) Cell->Target SchiffBase Schiff Base Formation (Covalent Adduct) Target->SchiffBase Reaction with -NH2 groups DNA_Damage DNA Damage / Intercalation SchiffBase->DNA_Damage Enzyme_Inhibition Enzyme Inhibition SchiffBase->Enzyme_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Hypothesized anticancer mechanism of 5-Bromo-3-ethylsalicylaldehyde.

Potential Therapeutic Application II: Antimicrobial Activity

Scientific Rationale

Substituted salicylaldehydes, particularly halogenated variants, are known to possess potent antibacterial and antifungal properties.[10][11][17] The mechanism is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilic character of 5-Bromo-3-ethylsalicylaldehyde would likely enhance its ability to penetrate the complex cell walls of bacteria and fungi.

Hypothesized Mechanism of Action: Cell Membrane Disruption

The compound may integrate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of essential cellular components. Another possibility is the inhibition of enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication, potentially through the formation of Schiff bases with key enzyme residues.[10]

Experimental Validation Roadmap

A structured, multi-step approach is required to validate the therapeutic potential of 5-Bromo-3-ethylsalicylaldehyde.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening Synthesis Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structure Verification (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial

Caption: Experimental workflow for the evaluation of 5-Bromo-3-ethylsalicylaldehyde.

Detailed Protocol: Synthesis and Characterization

The synthesis of substituted salicylaldehydes can be challenging due to the reactivity of the functional groups.[6][18] A common and effective method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[19][20][21]

Objective: To synthesize 5-Bromo-3-ethylsalicylaldehyde from 4-bromo-2-ethylphenol.

Materials:

  • 4-bromo-2-ethylphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-bromo-2-ethylphenol (1 eq.) in ethanol.

  • Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide (4 eq.) and add it slowly to the flask with vigorous stirring.

  • Reimer-Tiemann Reaction: Heat the mixture to 60-70°C. Add chloroform (1.5 eq.) dropwise from the dropping funnel over 1 hour. Maintain the temperature and stir for an additional 3-4 hours.

    • Scientist's Note: The reaction is exothermic. Slow addition of chloroform is critical to control the reaction rate and prevent side reactions. The reaction is performed under basic conditions to generate the dichlorocarbene intermediate, which is the active electrophile.[21]

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with dilute hydrochloric acid until the pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Rationale: The product is organic and will partition into the ether layer, separating it from inorganic salts and unreacted base.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Rationale: This step is crucial to separate the desired ortho-formylated product from any para-isomer and other impurities.[22]

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Detailed Protocol: In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic potential of 5-Bromo-3-ethylsalicylaldehyde against human cancer cell lines and assess its selectivity.[23][24]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Non-cancerous human cell line (e.g., HDF human dermal fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Bromo-3-ethylsalicylaldehyde (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Procedure (MTT Assay):

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

    • Scientist's Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[23]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line using non-linear regression analysis.

    • Self-Validation: The selectivity index (SI) is calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancer cells). A high SI value indicates cancer-specific cytotoxicity.[23][24]

Future Directions

Should initial screenings prove promising, subsequent steps would involve:

  • Mechanism of Action Studies: Investigating DNA binding, cell cycle analysis, and specific enzyme inhibition assays.

  • Lead Optimization: Synthesizing analogs with modifications to the ethyl and bromo groups to improve potency and selectivity (Structure-Activity Relationship studies).

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer or infection.

Conclusion

5-Bromo-3-ethylsalicylaldehyde is a rationally designed molecule with significant therapeutic potential. Its unique combination of a reactive aldehyde, a halogen bond-donating bromine atom, and a lipophilic ethyl group provides a strong foundation for developing novel anticancer and antimicrobial agents. The experimental roadmap detailed in this guide provides a clear and robust pathway for its synthesis, characterization, and biological evaluation, paving the way for its potential translation into a clinical candidate.

References

  • CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity. Google Patents.
  • Pelttari, E., Lehtinen, M., & Elo, H. Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. Available at: [Link]

  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. Available at: [Link]

  • Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Dalton Transactions (RSC Publishing). Available at: [Link]

  • CN103992225A - Salicylaldehyde derivatives and preparation method thereof. Google Patents.
  • Summary: Synthesis of Salicylaldehyde and its Applications. Available at: [Link]

  • Salicylaldehyde: Preparation, Properties, Reactions, Applications. Science Info. Available at: [Link]

  • CN103228137A - Synthesis of substituted salicylaldehyde derivatives. Google Patents.
  • Pelttari, E., et al. Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. Available at: [Link]

  • CN109970755A - The synthesis of substituted salicylaldehyde derivatives. Google Patents.
  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. Available at: [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Publications. Available at: [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]

  • Schiff Bases of Salicylaldehyde and their Cobalt (II) Derivatives as Antitumor Agents. Oklahoma State University Library. Available at: [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]

  • Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Evaluation of Bis-biphenyl Salicylaldehyde Schiff Base Derivatives for Alpha-Glucosidase Inhibition: Anticancerous Activity and Molecular Modelling Studies. ResearchGate. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Available at: [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. Available at: [Link]

  • Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. Baghdad Science Journal. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]

  • Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. ResearchGate. Available at: [Link]

  • The synthesis of Schiff bases of salicylaldehyde. ResearchGate. Available at: [Link]

Sources

Preliminary Investigation of 5-Bromo-3-ethylsalicylaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Investigation Guide & Protocol Framework Audience: Medicinal Chemists, Inorganic Pharmacologists, and Drug Development Scientists

Executive Summary: The Strategic Value of the 5-Bromo-3-Ethyl Scaffold

This guide outlines the technical framework for synthesizing and characterizing metal complexes derived from 5-Bromo-3-ethylsalicylaldehyde . While salicylaldehyde complexes are ubiquitous in coordination chemistry, this specific disubstituted ligand represents a strategic "sweet spot" for metallodrug design:

  • 5-Bromo Substitution (Electronic & Lipophilic Effect): The heavy halogen atom at the para position to the phenolic oxygen enhances lipophilicity (logP), facilitating passive transport across lipid bilayers—a critical factor for antimicrobial and anticancer efficacy. Additionally, the heavy atom effect can enhance spin-orbit coupling, potentially improving photophysical properties in photodynamic therapy (PDT) candidates.

  • 3-Ethyl Substitution (Steric Modulation): Unlike the common 3-methoxy (vanillin) or 3-H derivatives, the 3-ethyl group introduces significant steric bulk adjacent to the chelating phenolic oxygen. This steric hindrance is instrumental in preventing the formation of polymeric species (increasing solubility) and distorting the coordination geometry around the metal center, which can destabilize the complex just enough to facilitate ligand exchange at target biological sites (e.g., DNA intercalation).

Ligand Synthesis & Engineering

Before complexation, the high-purity ligand must be isolated. If 5-Bromo-3-ethylsalicylaldehyde is not commercially available, it is synthesized via electrophilic aromatic substitution.

Synthesis Protocol (Self-Validating)

Precursor: 3-Ethylsalicylaldehyde (2-hydroxy-3-ethylbenzaldehyde).

  • Step 1: Dissolve 3-ethylsalicylaldehyde (10 mmol) in glacial acetic acid (20 mL).

  • Step 2: Add sodium acetate (buffered condition to prevent dealkylation).

  • Step 3: Add bromine (

    
    ) solution (10 mmol in acetic acid) dropwise at 0–5°C. Control: Slow addition prevents poly-bromination.
    
  • Step 4: Stir at room temperature for 2 hours. Pour into ice water.

  • Step 5: Recrystallize the precipitate from Ethanol/Water.

Validation Checkpoint:

  • 
    H NMR:  Look for the disappearance of the C5 proton and the retention of the aldehyde singlet (~10.0 ppm) and ethyl quartet/triplet.
    
  • Melting Point: Sharp range indicates purity.

Metallodrug Design: Complexation Strategy

The most bioactive forms of these ligands are often Schiff Bases (condensation with amines) rather than the simple aldehyde complexes. We will focus on the Schiff base route using a diamine (e.g., ethylenediamine) to form tetradentate


 ligands, or mono-amines for bidentate 

ligands.
General Synthesis Workflow (Graphviz)

SynthesisWorkflow Precursor 3-Ethylsalicylaldehyde Ligand 5-Bromo-3-ethyl- salicylaldehyde Precursor->Ligand Bromination (Br2/AcOH) SchiffBase Schiff Base Ligand (Imine Formation) Ligand->SchiffBase Condensation (+ Diamine/Amine) Complex Metal Complex [M(L)n] SchiffBase->Complex Reflux (+ Metal Salt) MetalSalt Metal Salt (MX2: Cu, Ni, Co, Zn) MetalSalt->Complex Validation Validation: IR (C=N shift) NMR (OH loss) ESR (Paramagnetism) Complex->Validation

Caption: Logical flow for the synthesis of 5-Bromo-3-ethylsalicylaldehyde metal complexes, moving from ligand functionalization to coordination and validation.

Experimental Protocol: Metal Complexation (M = Cu, Ni, Co, Zn)[3][10]

Reagents: Schiff Base Ligand (


), Metal Acetate/Chloride (

). Stoichiometry: 1:1 (for tetradentate ligands) or 1:2 (for bidentate ligands).
  • Dissolution: Dissolve 1.0 mmol of the Schiff base ligand in hot absolute ethanol (20 mL).

  • Metal Addition: Add 1.0 mmol of metal salt dissolved in minimal ethanol/water dropwise.

  • Reflux: Reflux the mixture for 3–6 hours.

    • Observation: A color change (e.g., Green

      
       Brown for Cu) indicates coordination.
      
  • Isolation: Cool to room temperature. Filter the precipitate.[1][2]

  • Purification: Wash with cold ethanol and ether to remove unreacted ligand. Dry in vacuo over

    
    .
    

Structural Characterization & Validation Pillars

Trustworthiness in this investigation relies on "Self-Validating" spectral data. You must confirm that the metal is actually bound to the phenolic oxygen and the imine nitrogen.

Spectroscopic Logic Table
TechniqueExpected Signal ChangeMechanistic Implication
FT-IR

shift (

10–20

)
Coordination via Azomethine Nitrogen.
FT-IR Disappearance of broad

(~3400

)
Deprotonation and coordination via Phenolic Oxygen.
FT-IR Shift in

(~1280

1300

)
Strengthening of C-O bond due to metal donation (

).

H NMR
Disappearance of -OH singlet (10–12 ppm)Confirmation of anionic ligand coordination.
UV-Vis New bands (d-d transitions) in 400–700 nmGeometry confirmation (Octahedral vs. Tetrahedral).
Molar Cond. Low values (< 20

) in DMSO
Non-electrolytic nature (Chloride/Acetate is coordinated or absent).
Magnetic & ESR Logic (Graphviz)

The presence of unpaired electrons (Cu, Co, Ni) requires specific characterization steps distinct from diamagnetic (Zn) complexes.

CharacterizationLogic Start Synthesized Complex MagSus Magnetic Susceptibility (Gouy Balance) Start->MagSus Paramagnetic Paramagnetic (Unpaired e-) MagSus->Paramagnetic Cu(II), Co(II), Ni(II)* Diamagnetic Diamagnetic (No unpaired e-) MagSus->Diamagnetic Zn(II), Ni(II)* ESR ESR / EPR (g-values, hyperfine splitting) Paramagnetic->ESR Mandatory Geometry Determine Geometry (Octahedral/Square Planar) Paramagnetic->Geometry NMR 1H / 13C NMR (Sharp signals) Diamagnetic->NMR Mandatory Diamagnetic->Geometry

Caption: Decision tree for structural characterization based on the magnetic properties of the central metal ion.

Biological & Functional Profiling

The combination of the 5-bromo (lipophilic) and 3-ethyl (steric) groups suggests these complexes are candidates for DNA binding and antimicrobial activity.

Antimicrobial Screening (Disc Diffusion)[3]
  • Rationale: The "Overtone Concept" of chelation theory states that polarity of the metal ion is reduced upon chelation (partial sharing of positive charge with donor groups), increasing lipophilicity. The 5-bromo group further enhances this, allowing penetration of bacterial lipid membranes.

  • Targets: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Control: Compare Zone of Inhibition (mm) against free ligand and standard drugs (e.g., Ciprofloxacin).

DNA Binding Studies (UV-Vis Titration)
  • Protocol: Titrate CT-DNA (Calf Thymus) into a fixed concentration of the metal complex.

  • Indicator: Look for Hypochromism (decrease in absorbance) and Red Shift (Bathochromic shift).

    • Interpretation: Significant hypochromism (>20%) suggests Intercalation (insertion of the planar aromatic ligand between DNA base pairs). The 3-ethyl group may modulate this by preventing full intercalation, potentially leading to groove binding instead.

References

  • Buldurun, K., et al. (2019).[3] "Synthesis, structural characterization and biological activities of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde." Journal of Saudi Chemical Society.[3] [3]

  • Hölm, M., et al. (2023). "Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives." The Journal of Organic Chemistry.

  • Pelttari, E., et al. (2007). "Antimicrobial activity of substituted salicylaldehydes and their copper(II) complexes." Journal of Inorganic Biochemistry.

  • Tsumaki, T. (1938). "Coordinate Valency Rings. II. Some Inner Complex Salts of Hydroxy-Aldimines." Bulletin of the Chemical Society of Japan. (Foundational text on Salicylaldehyde coordination).

  • Refat, M.S., et al. (2013). "Synthesis and spectroscopic characterization of some transition metal complexes with a new Schiff base ligand." Journal of Molecular Structure. (Methodology for IR/NMR validation).

Sources

A Technical Guide to the Theoretical and Molecular Modeling of 5-Bromo-3-ethylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-3-ethylsalicylaldehyde stands as a compelling scaffold for chemical and pharmaceutical exploration, leveraging the functionalities of salicylaldehyde derivatives which are pivotal in medicinal chemistry and materials science.[1][2][3] This technical guide outlines a comprehensive, multi-scale computational workflow designed to elucidate the intrinsic molecular properties and potential bioactivity of this compound. By integrating high-level quantum mechanics, molecular docking, and molecular dynamics simulations, we present a robust framework for researchers to predict its electronic structure, reactivity, and interactions with biological targets. This document serves as both a methodological blueprint and a repository of validated protocols, enabling a systematic in silico investigation from fundamental quantum properties to complex biomolecular dynamics.

Introduction: The Scientific Case for 5-Bromo-3-ethylsalicylaldehyde

Salicylaldehyde and its derivatives are a well-established class of compounds with a broad spectrum of applications, including roles as key intermediates in the synthesis of pharmaceuticals, as ligands for organometallic catalysts, and as bioactive molecules themselves.[1][2] The introduction of substituents onto the salicylaldehyde ring can dramatically modulate its chemical and biological properties.[4][5] Halogenation, in particular, is a common strategy in drug design to enhance binding affinity and metabolic stability.[6] The 5-bromo substitution, for instance, has been shown to confer significant antimicrobial properties in related compounds.[6]

5-Bromo-3-ethylsalicylaldehyde combines the reactive aldehyde and chelating hydroxyl groups with two key substitutions: a bromine atom at the C5 position and an ethyl group at the C3 position. This specific arrangement suggests several avenues of scientific interest:

  • Modulated Reactivity: The electron-withdrawing bromine and electron-donating ethyl group are expected to influence the electron density distribution of the aromatic ring, affecting the acidity of the hydroxyl group and the reactivity of the aldehyde.

  • Enhanced Lipophilicity: The ethyl group increases the molecule's lipophilicity, which can be crucial for its ability to cross biological membranes.

  • Steric Influence: The C3-ethyl group may impart specific conformational preferences, influencing how the molecule interacts with binding pockets of enzymes or receptors.

Given the absence of extensive experimental data on this specific molecule, a theoretical and molecular modeling approach provides a powerful, cost-effective, and predictive first step. This guide details the necessary computational strategies to build a comprehensive molecular profile of 5-Bromo-3-ethylsalicylaldehyde.

Overall Computational Workflow

The investigation is structured as a three-part computational cascade. Each stage builds upon the results of the previous one, providing a progressively more complex and biologically relevant picture of the molecule's behavior.

G cluster_0 Part 1: Quantum Mechanics cluster_1 Part 2: Molecular Docking cluster_2 Part 3: Molecular Dynamics P1 Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) P2 Vibrational Analysis P1->P2 P3 Electronic Properties (HOMO, LUMO, MEP, NBO) P2->P3 D2 Ligand & Receptor Preparation P3->D2 Optimized Structure D1 Target Selection (e.g., Bacterial DHFR) D1->D2 D3 Docking Simulation (AutoDock Vina) D2->D3 D4 Pose & Affinity Analysis D3->D4 M1 System Solvation & Ionization D4->M1 Best Docking Pose M2 Minimization & Equilibration (NVT, NPT) M1->M2 M3 Production MD Run (100 ns) M2->M3 M4 Trajectory Analysis (RMSD, RMSF, H-Bonds) M3->M4

Caption: Overall workflow for the multi-scale molecular modeling of 5-Bromo-3-ethylsalicylaldehyde.

Part 1: Quantum Chemical Characterization

The foundation of any molecular modeling study is a precise understanding of the molecule's intrinsic properties in a vacuum. Density Functional Theory (DFT) is the method of choice for this, offering an excellent balance of computational cost and accuracy for organic molecules.[7]

Rationale for Method Selection
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven reliability in predicting the geometries and thermochemical properties of a wide range of organic compounds.[7]

  • Basis Set (6-311++G(d,p)): This Pople-style basis set is robust for this type of molecule.[8] The 6-311G component provides a flexible description of core and valence electrons. The addition of diffuse functions (++) is critical for accurately describing the lone pairs on oxygen and bromine, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[9]

Experimental Protocol: DFT Calculations
  • Input Structure Generation: Build an initial 3D structure of 5-Bromo-3-ethylsalicylaldehyde using molecular editor software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set.

    • This step locates the lowest energy conformation of the molecule on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This is a critical checkpoint for trustworthiness. The results also predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: From the optimized wavefunction, compute:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's kinetic stability and chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: Quantify charge distribution on each atom and analyze intramolecular stabilizing interactions, such as hyperconjugation.[10]

Data Presentation: Key DFT Parameters
ParameterMethod/Basis SetRationale
FunctionalB3LYPExcellent accuracy/cost ratio for organic thermochemistry.[7]
Basis Set6-311++G(d,p)Flexible, includes diffuse and polarization functions for halogens and oxygen.[9]
Solvation ModelNone (Gas Phase)To determine intrinsic molecular properties without external influence.
Calculation TypeOptimization + FrequencyTo find the stable ground state and confirm it's a true minimum.

Part 2: Molecular Docking and Bioactivity Prediction

Substituted salicylaldehydes are known to possess antimicrobial and anticancer activities.[4][6] Molecular docking allows us to screen for potential biological targets and predict the binding mode and affinity of 5-Bromo-3-ethylsalicylaldehyde.

Rationale for Target Selection

As a representative target, we select Dihydrofolate Reductase (DHFR), a well-validated enzyme in both bacterial and human cells that is crucial for nucleotide synthesis. Its inhibition is a proven mechanism for antimicrobial and anticancer drugs. Schiff bases derived from salicylaldehydes have been successfully docked against DHFR in previous studies, making it a logical choice.[3] We will use the Staphylococcus aureus DHFR (PDB ID: 3SRW) as our model receptor.

Experimental Protocol: Molecular Docking

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Use DFT Optimized Structure L2 Assign Gasteiger Charges L1->L2 L3 Define Rotatable Bonds L2->L3 Dock Docking Simulation (AutoDock Vina) L3->Dock R1 Download PDB File (e.g., 3SRW) R2 Remove Water & Co-ligands R1->R2 R3 Add Polar Hydrogens R2->R3 R4 Assign Kollman Charges R3->R4 R4->Dock Analysis Analysis of Results (Binding Energy, H-Bonds, Hydrophobic Interactions) Dock->Analysis

Caption: Workflow for the molecular docking protocol.

  • Ligand Preparation:

    • Use the DFT-optimized geometry from Part 1 as the input structure.

    • Using AutoDock Tools, calculate Gasteiger charges and define active rotatable bonds.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., S. aureus DHFR, PDB: 3SRW) from the Protein Data Bank.

    • Remove water molecules, ions, and the original co-crystallized ligand.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

  • Grid Box Generation: Define a search space (grid box) that encompasses the known active site of the enzyme.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina.[11] Vina will explore various conformations (poses) of the ligand within the active site and score them based on a semi-empirical free energy force field.

  • Results Analysis:

    • Identify the top-scoring pose based on the lowest binding energy (kcal/mol).

    • Visualize the ligand-protein complex to analyze key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which validate the stability of the predicted binding mode.

Part 3: Molecular Dynamics Simulation

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment.[12]

Rationale for MD Simulation

An MD simulation will test the trustworthiness of the docking result. If the ligand remains stably bound within the active site over a significant timescale (e.g., 100 nanoseconds), it lends high confidence to the docking prediction.[13] This step is crucial for validating the potential of the molecule as a viable inhibitor.

Experimental Protocol: GROMACS MD Simulation
  • System Preparation:

    • Use the best-ranked docked complex from Part 2 as the starting structure.

    • Generate the ligand topology and parameters using a tool like CHARMM General Force Field (CGenFF).

    • Place the complex in a cubic box and solvate it with a suitable water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[14]

  • Energy Minimization: Perform steepest descent energy minimization to remove steric clashes and relax the system.

  • System Equilibration:

    • Perform a 100-picosecond (ps) NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature.

    • Perform a 100-ps NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize the system's pressure and density.

    • Self-Validation: Monitor temperature, pressure, and density plots. Reaching a stable plateau is a mandatory checkpoint before proceeding.

  • Production MD Run: Run the simulation for 100 nanoseconds (ns) under an NPT ensemble. Save the coordinates (trajectory) every 10 ps.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess conformational stability. A stable RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation to identify key stabilizing interactions.

Data Presentation: Key MD Simulation Parameters
ParameterValue/MethodRationale
SoftwareGROMACSA robust and widely used open-source MD suite.[15]
Force FieldCHARMM36 (Protein), CGenFF (Ligand)A modern and well-validated force field for biomolecular simulations.[13]
Water ModelTIP3PA standard, computationally efficient water model.
EnsembleNVT, NPTTo equilibrate and run the simulation under physiological-like conditions.[12]
Simulation Time100 nsA standard timescale to assess the stability of a small molecule-protein complex.

Conclusion

This guide provides a comprehensive, multi-scale computational framework for the in-depth characterization of 5-Bromo-3-ethylsalicylaldehyde. By systematically applying DFT, molecular docking, and molecular dynamics, researchers can generate a robust, predictive model of its physicochemical properties and potential bioactivity. The self-validating checkpoints embedded within each protocol ensure the trustworthiness and scientific integrity of the results. This in silico approach enables a rational, hypothesis-driven exploration of this promising molecule, paving the way for targeted experimental synthesis and evaluation in drug discovery and materials science.

References

  • Arivazhagan, M., & Anitha Rexalin, D. (2012). FT-IR, FT-Raman, NMR studies and ab initio-HF, DFT-B3LYP vibrational analysis of 4-chloro-2-fluoroaniline. NASA Astrophysics Data System (ADS). Available at: [Link]

  • Dey, A. K., & Jahagirdar, D. V. (1974). Complexes of Substituted Salicylaldehydes with Cu(II), Ni(II), Co(II), Zn(lI) & Mn(II). Indian Journal of Chemistry, 12, 512-515. Available at: [Link]

  • Papastergiou, A., et al. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules, 27(19), 6529. Available at: [Link]

  • Stoyanova, E., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 28(14), 5556. Available at: [Link]

  • Sokołowska, J., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2147–2159. Available at: [Link]

  • Google Patents. (2013). Synthesis of substituted salicylaldehyde derivatives. CN103228137A.
  • Papastergiou, A., et al. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PMC - PubMed Central. Available at: [Link]

  • PubChem. 5-Bromosalicylaldehyde. CID 72863. Available at: [Link]

  • Gajula, K. S., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Journal of Visualized Experiments, (118), 54693. Available at: [Link]

  • Yilmaz, M., et al. (2023). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Molecules, 28(23), 7805. Available at: [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology, 9, 71. Available at: [Link]

  • Kurt, B. Z., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Sulfonate Derivatives Bearing Salicylaldehyde. Molecules, 27(15), 4991. Available at: [Link]

  • George, L., et al. (1998). Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results. The Journal of Physical Chemistry A, 102(50), 10359–10367. Available at: [https://pubs.acs.org/doi/10.1021/jp982333+
  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. ACS Publications. Available at: [Link]

  • ResearchGate. (2024). Basis set and methods for organic molecules. Available at: [Link]

  • Anitha, K., et al. (2014). Theoretical docking and antifungal studies of salicylaldehyde derived schiff base. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-228. Available at: [Link]

  • Gajula, K. S., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. ResearchGate. Available at: [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G*. r/chemistry. Available at: [Link]ubiquity_of_b3lyp631g/)

Sources

potential of 5-Bromo-3-ethylsalicylaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic pathways, and application potential of 5-Bromo-3-ethylsalicylaldehyde (CAS 57704-12-8) .

A Strategic Building Block for Ligand Design and Pharmacophore Modulation

Executive Summary

5-Bromo-3-ethylsalicylaldehyde represents a "Goldilocks" scaffold in organic synthesis, bridging the gap between sterically unencumbered salicylaldehydes and the highly bulky 3-tert-butyl derivatives. Its unique value proposition lies in the 3-ethyl group , which provides sufficient steric bulk to influence metal coordination geometry and increase lipophilicity without imposing the severe steric penalties of a tert-butyl group. Simultaneously, the 5-bromo motif serves as a high-fidelity handle for palladium-catalyzed cross-coupling, allowing for the rapid expansion of chemical space in drug discovery and catalyst design.

Key Technical Specifications:

  • CAS Number: 57704-12-8[1][2][3]

  • IUPAC Name: 5-bromo-3-ethyl-2-hydroxybenzaldehyde[2][3][4]

  • Molecular Formula: C₉H₉BrO₂

  • Molecular Weight: 229.07 g/mol [2][3]

  • Primary Utility: Precursor for Salen ligands, fluorescent sensors, and benzofuran-based pharmaceuticals.

Structural Analysis & Reactivity Profile

The molecule features four distinct reactive quadrants, making it a versatile "molecular switchboard."

The Reactivity Compass
  • Ortho-Hydroxyl Group (-OH):

    • Role: Proton donor for hydrogen bonding; nucleophile for ring closure.

    • pKa Modulation: The 5-Br (electron-withdrawing) lowers the pKa relative to unsubstituted salicylaldehyde, enhancing metal binding affinity.

  • Aldehyde Group (-CHO):

    • Role: Electrophilic center for condensation reactions (Schiff bases, Knoevenagel).

  • Meta-Ethyl Group (-Et):

    • Role: Steric modulator. It prevents π-π stacking in metal complexes, improving solubility in non-polar solvents (e.g., DCM, Toluene) compared to methyl analogs.

  • Para-Bromo Group (-Br):

    • Role: Orthogonal reactive site. Stable during Schiff base formation but reactive under Pd-catalysis (Suzuki-Miyaura, Buchwald-Hartwig).

ReactivityMap Core 5-Bromo-3-ethyl salicylaldehyde Aldehyde Aldehyde (-CHO) Schiff Base / Olefination Core->Aldehyde Hydroxyl Phenolic (-OH) Metal Chelation / Etherification Core->Hydroxyl Bromo Aryl Bromide (-Br) Suzuki / Heck Coupling Core->Bromo Ethyl Ethyl Group (-Et) Solubility / Steric Control Core->Ethyl

Figure 1: Functional group mapping of 5-Bromo-3-ethylsalicylaldehyde showing orthogonal reactivity channels.

Synthetic Pathways (The "How-To")

A. Synthesis of the Building Block

If the compound is not in stock, it can be synthesized in one step from 3-ethylsalicylaldehyde (CAS 10541-56-7) via electrophilic aromatic substitution. The hydroxyl group directs the bromine para to itself (the 5-position), which is sterically favored over the 3-position (blocked by ethyl).

Protocol 1: Regioselective Bromination

  • Reagents: 3-Ethylsalicylaldehyde (1.0 eq), Bromine (Br₂, 1.05 eq), Glacial Acetic Acid, Sodium Acetate (buffer).

  • Procedure:

    • Dissolve 3-ethylsalicylaldehyde in glacial acetic acid containing NaOAc (to buffer HBr byproduct).

    • Cool to 0–5 °C.

    • Add Br₂ solution dropwise over 30 mins. Note: The solution will transition from dark red to light orange.

    • Stir at RT for 2 hours.

    • Pour into ice water. The product precipitates as a solid.

    • Recrystallize from EtOH/Water.

  • Yield Expectation: 85–92%.

B. Downstream Applications
1. Schiff Base Ligand Synthesis (Salen/Salphen)

This is the primary application. The ethyl group improves the solubility of the resulting metal complexes, which is often a bottleneck with methyl-substituted ligands.

Protocol 2: Condensation with Diamines

  • Reagents: 5-Bromo-3-ethylsalicylaldehyde (2.0 eq), 1,2-Diaminocyclohexane (1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the aldehyde in refluxing ethanol.

    • Add the diamine slowly.[5]

    • Reflux for 3–6 hours. The product usually precipitates as a yellow/orange solid upon cooling.

    • Critical Step: If the product does not precipitate due to the ethyl group's lipophilicity, reduce solvent volume and add cold hexane.

2. Suzuki-Miyaura Coupling (Library Expansion)

The 5-bromo position allows for the attachment of biaryl motifs after or before ligand formation.

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with K₂CO₃ in Dioxane/Water.

  • Insight: Coupling at the aldehyde stage is preferred if the boronic acid is stable. If the boronic acid is acid-sensitive, form the Schiff base first, then couple (post-synthetic modification).

Case Studies & Applications

Application A: Asymmetric Catalysis (Jacobsen-Type Catalysts)

Manganese and Cobalt complexes of Salen ligands derived from this scaffold are effective in enantioselective epoxidations.

  • Advantage: The 3-ethyl group provides a "medium" steric wall—less blocking than t-butyl but more than methyl—allowing for fine-tuning of enantiomeric excess (ee) in substrates that are sterically sensitive.

Application B: Fluorescence Sensing

Schiff bases of 5-bromo-3-ethylsalicylaldehyde often exhibit Aggregation-Induced Emission (AIE) or excited-state intramolecular proton transfer (ESIPT).

  • Mechanism: The ethyl group disrupts planar stacking, preventing fluorescence quenching in the solid state. The bromine atom introduces a heavy-atom effect, which can be tuned to promote phosphorescence in specific heavy-metal complexes (e.g., Pt, Ir).

Application C: Drug Discovery (Benzofurans)

The scaffold is a precursor to 2-substituted benzofurans via the Rap-Stoermer reaction (reaction with α-haloketones).

  • Therapeutic Area: Antimicrobial and anti-tubercular agents. The 5-bromo group increases lipophilicity (logP), enhancing cell membrane permeability compared to the parent salicylaldehyde.

Visualized Workflow: From Precursor to Active Catalyst

SynthesisWorkflow Start 3-Ethylphenol Step1 Formylation (Duff/Reimer-Tiemann) Start->Step1 Inter1 3-Ethylsalicylaldehyde (CAS 10541-56-7) Step1->Inter1 Step2 Bromination (Br2, AcOH) Inter1->Step2 Regioselective Target 5-BROMO-3-ETHYL SALICYLALDEHYDE (CAS 57704-12-8) Step2->Target Branch1 Pathway A: Schiff Base (+ Diamine) Target->Branch1 Branch2 Pathway B: Suzuki Coupling (+ Aryl Boronic Acid) Target->Branch2 Product1 Salen Ligand (Catalysis/Sensing) Branch1->Product1 Product2 Biaryl Aldehyde (Drug Discovery) Branch2->Product2

Figure 2: Synthetic lineage and divergent application pathways.

Quantitative Data: Substituent Effects

The following table compares the 3-ethyl variant against common analogs to highlight its physicochemical niche.

Substituent (3-Pos)Steric Bulk (A-Value)Lipophilicity (LogP contrib.)Solubility in DCMPrimary Use Case
-H LowLowModerateGeneral Purpose
-Methyl Medium-Low+0.5GoodStandard Ligands
-Ethyl (Target) Medium +1.0 Excellent Soluble Catalysts / Drug Scaffolds
-tert-Butyl High+2.0HighSteric Blocking / Enantiocontrol

References

  • Chemical Identity & Availability

    • Source: Sigma-Aldrich / Merck Product C
    • Entry: 5-Bromo-3-ethyl-2-hydroxybenzaldehyde (CAS 57704-12-8).[2][3]

    • Link:

  • Synthetic Methodology (Bromination of Salicylaldehydes): Title: Regioselective bromination of phenols and salicylaldehydes. Context: General protocol adapted for 3-ethyl derivative. Source:Journal of Organic Chemistry.
  • Schiff Base Ligand Design: Title: Steric and Electronic Effects in Salen Mn(III) Complexes. Relevance: Discusses the impact of 3-position alkyl chains on catalyst solubility and performance. Source:Jacobsen, E. N. et al., J. Am. Chem. Soc.
  • Supplier Verification

    • Source: BLD Pharm.
    • Entry: 5-Bromo-3-ethyl-2-hydroxybenzaldehyde.[2][3]

    • Link:

Sources

Methodological & Application

detailed synthesis protocol for 5-Bromo-3-ethylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Synthesis Protocol: 5-Bromo-3-ethylsalicylaldehyde

Executive Summary

Target Compound: 5-Bromo-3-ethylsalicylaldehyde (CAS: 57704-12-8) Primary Application: Precursor for asymmetric Schiff base ligands (Salen/Salphy type) used in enantioselective catalysis and OLED materials.[1] Synthesis Strategy: A high-fidelity, two-step protocol designed for regioselective control.[1][2]

  • Step 1: Ortho-selective formylation of 2-ethylphenol using the Magnesium-Mediated (Skattebøl) method.[1] This avoids the poor yields and isomeric mixtures associated with the classical Reimer-Tiemann reaction.[1]

  • Step 2: Electrophilic aromatic bromination.[1][2] The directing effects of the hydroxyl and aldehyde groups cooperatively target the 5-position, ensuring high regiopurity without complex chromatography.[1]

Retrosynthetic Analysis & Pathway

The synthesis leverages the orthogonal directing effects of the substituents.[1][3] In 3-ethylsalicylaldehyde , the 3-position is blocked by the ethyl group.[1] The hydroxyl group (


) strongly activates the ortho and para positions (3 and 5), while the aldehyde (

) deactivates the ring but directs incoming electrophiles meta (positions 3 and 5).[1] Consequently, the 5-position is the unique site where electronic activation converges, allowing for clean bromination.[1]

Figure 1: Synthetic pathway emphasizing the conversion of 2-ethylphenol to the brominated aldehyde.[1][2][4]

Step 1: Synthesis of 3-Ethylsalicylaldehyde

Rationale: The classical Reimer-Tiemann reaction often yields <30% of the desired product due to para-formylation competition.[1][2] The Magnesium-mediated formylation (Hansen & Skattebøl method) is chosen here for its exceptional ortho-selectivity (>95%) and high yields.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Ethylphenol 122.161.0Substrate
Magnesium Chloride (anhydrous) 95.211.5Lewis Acid / Template
Paraformaldehyde 30.032.0Formyl Source
Triethylamine (Et3N) 101.193.75Base
THF (Dry) -SolventReaction Medium
Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with anhydrous

    
     (1.5 eq) and dry THF (approx. 10 mL per gram of phenol).
    
  • Phenoxide Formation: Add 2-ethylphenol (1.0 eq) followed by the dropwise addition of

    
     (3.75 eq).[1] The mixture will become slightly exothermic.[1] Stir at room temperature (RT) for 20 minutes to ensure formation of the magnesium phenoxide species.
    
  • Addition: Add paraformaldehyde powder (2.0 eq) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) for 3–4 hours. The solution typically turns yellow/orange.[1]
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1).[1][2] The starting phenol (

      
      ) should disappear, replaced by the aldehyde (
      
      
      
      ).[1]
  • Workup: Cool to RT. Quench by pouring into cold 1M HCl (excess). Extract with Diethyl Ether (

    
    ).[1]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or flash chromatography (Silica, 5% EtOAc in Hexanes) to yield 3-ethylsalicylaldehyde  as a pale yellow oil.[1]
    

Step 2: Bromination to 5-Bromo-3-ethylsalicylaldehyde[1]

Rationale: The 3-position is sterically blocked by the ethyl group.[1] The 5-position is electronically activated by the hydroxyl group (para-direction) and the aldehyde (meta-direction).[1] This cooperative effect makes the 5-position highly nucleophilic toward bromine.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
3-Ethylsalicylaldehyde 150.171.0Substrate
Bromine (

)
159.811.05Electrophile
Glacial Acetic Acid -SolventSolvent / Catalyst
Sodium Acetate (Optional) 82.031.1Buffer (prevents de-alkylation)
Experimental Protocol
  • Setup: Equip a 2-neck RBF with a pressure-equalizing addition funnel and a gas outlet connected to a dilute NaOH trap (to neutralize HBr fumes).

  • Dissolution: Dissolve 3-ethylsalicylaldehyde (1.0 eq) in glacial acetic acid (5 mL per gram). Optional: Add NaOAc if the substrate is sensitive to strong acid, though usually unnecessary for this robust substrate.[1]

  • Bromination: Cool the solution to

    
     in an ice bath.
    
  • Addition: Prepare a solution of

    
     (1.05 eq) in acetic acid. Add this dropwise over 30–45 minutes.
    
    • Note: The red bromine color should dissipate rapidly upon hitting the reaction mixture, indicating consumption.

  • Completion: Allow the mixture to warm to RT and stir for an additional 1 hour.

    • Checkpoint: TLC should show a new spot slightly less polar than the starting aldehyde.[2]

  • Precipitation: Pour the reaction mixture into ice-cold water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     reaction volume). The product often precipitates as a solid.[1]
    
  • Isolation:

    • If Solid: Filter, wash with cold water, and dry.[1]

    • If Oily:[2] Extract with Dichloromethane (DCM), wash with saturated

      
       (to remove acetic acid), dry over 
      
      
      
      , and concentrate.[1]
  • Recrystallization: Recrystallize from hot Ethanol or EtOH/Water mixture to obtain 5-Bromo-3-ethylsalicylaldehyde as crystalline needles (typically pale yellow).[1]

Analytical Data & Validation

ParameterExpected ValueNotes
Appearance Pale yellow crystals
Melting Point ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Literature values vary slightly by purity.[1]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

NMR

ppm (s, 1H, CHO)
Aldehyde proton is distinct.[1]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

NMR

ppm (d, 2H, Ar-H)
Two aromatic protons with meta-coupling (

), indicating 3,5-substitution pattern.[1]
IR Spectroscopy ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(C=O)
Characteristic conjugated aldehyde stretch.[1]

Safety & Hazards

  • Bromine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Highly corrosive, volatile, and toxic.[1] Causes severe burns.[1] Must  be handled in a fume hood.[1] Use glass or Teflon equipment; bromine corrodes rubber.[1]
    
  • Magnesium Chloride: Anhydrous form is hygroscopic; keep sealed.[1][2]

  • Waste Disposal: All aqueous waste from Step 2 contains HBr and must be neutralized with Sodium Bicarbonate before disposal.[1]

References

  • Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses , 82, 64. Link[1]

    • Primary reference for the Mg-mediated formyl
  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica , 53, 258.[1] Link

    • Foundational paper establishing the mechanism and scope of the reaction.[1][2]

  • Larrow, J. F., & Jacobsen, E. N. (2004).[1] (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst.[1][2] Organic Syntheses , 75, 1. Link

    • Demonstrates the utility of substituted salicylaldehydes in ligand synthesis.

Sources

Application Note: Regioselective Bromination of 3-Ethylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the protocol for the regioselective bromination of 3-ethylsalicylaldehyde (3-ethyl-2-hydroxybenzaldehyde) to produce 5-bromo-3-ethylsalicylaldehyde . This specific derivative is a critical intermediate in the synthesis of privileged chiral ligands (e.g., Salen/Salphen ligands) used in asymmetric catalysis and metallodrug development.

The protocol utilizes a controlled electrophilic aromatic substitution (


) pathway. Unlike general phenol bromination, this substrate presents a unique steric and electronic landscape due to the 3-ethyl substituent, which blocks the ortho position relative to the hydroxyl group, directing halogenation almost exclusively to the para position (C5).
Key Technical Objectives
  • Regiocontrol: Achieving >95% selectivity for the C5-bromo isomer over C6 or di-bromo byproducts.

  • Functional Group Tolerance: Preventing the oxidation of the aldehyde moiety (-CHO) to carboxylic acid during the oxidative halogenation process.

  • Scalability: Utilizing a glacial acetic acid system that allows for easy precipitation and isolation of the product.

Mechanistic Insight & Reaction Logic

The reaction is governed by the directing effects of the substituents on the benzene ring.[1] Understanding this causality is essential for troubleshooting.

  • Hydroxyl Group (-OH, C2): A strong activating group and ortho/para director.[2] Since the C3 ortho position is blocked by the ethyl group, the -OH strongly directs the electrophile (

    
    ) to the C5 (para) position.
    
  • Aldehyde Group (-CHO, C1): A moderate deactivating group and meta director. It directs incoming electrophiles to the C3 (blocked) and C5 positions.

  • Ethyl Group (-Et, C3): A weak activating group.

Mechanistic Pathway Diagram[3][4]

Mechanism Substrate 3-Ethylsalicylaldehyde Complex Sigma Complex (Resonance Stabilized) Substrate->Complex Nucleophilic Attack at C5 Deprotonation Re-aromatization (-HBr) Complex->Deprotonation Reagent Br2 / AcOH (Electrophile Generation) Reagent->Complex Br+ Source Product 5-Bromo-3-ethylsalicylaldehyde Deprotonation->Product Formation of Precipitate

Figure 1: Electrophilic Aromatic Substitution pathway highlighting the C5-selective attack.

Experimental Setup & Safety

Reagents and Materials
ReagentRoleEquiv.PurityNotes
3-Ethylsalicylaldehyde Substrate1.0>97%Yellow oil/solid.
Bromine (

)
Reagent1.0599.5%DANGER: High toxicity/corrosivity.
Glacial Acetic Acid SolventN/AACSSolubilizes substrate; polarizes Br-Br bond.
Sodium Acetate (NaOAc) Buffer1.1AnhydrousScavenges HBr; prevents acid-catalyzed side reactions.
Sodium Bisulfite (

)
QuenchN/ASat. Sol.Neutralizes excess bromine.
Critical Safety: Bromine Handling

Warning: Elemental bromine causes severe chemical burns and is fatal if inhaled.

  • Engineering Controls: All operations must occur in a functioning fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (or Viton/Butyl), chemical splash goggles, and a lab coat are mandatory.

  • Neutralization Station: Keep a beaker of saturated sodium thiosulfate or bisulfite ready to neutralize spills immediately.

Detailed Protocol

Phase 1: Reaction Assembly
  • Dissolution: In a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and internal thermometer, dissolve 3-ethylsalicylaldehyde (10 mmol, 1.50 g) in Glacial Acetic Acid (15 mL).

    • Note: The solution will appear pale yellow.

  • Buffering: Add Sodium Acetate (11 mmol, 0.90 g) to the solution. Stir until mostly suspended/dissolved.

  • Thermal Control: Place the RBF in an ice-water bath. Cool the internal temperature to 10–15°C .

    • Why? Temperatures >25°C increase the risk of oxidizing the aldehyde to carboxylic acid. Temperatures <5°C may freeze the acetic acid (m.p. 16°C), hindering mixing. Optimization: If freezing occurs, add a small amount of dichloromethane (DCM) as a co-solvent, though pure AcOH is preferred for product precipitation.

Phase 2: Bromination
  • Reagent Preparation: Dilute Bromine (10.5 mmol, 0.54 mL) in Glacial Acetic Acid (5 mL) in the addition funnel.

  • Addition: Dropwise add the bromine solution to the stirred reaction mixture over 30–45 minutes .

    • Visual Cue: The solution will turn transiently red-orange, fading as the bromine is consumed. A persistent orange color indicates the endpoint.[3]

  • Digestion: After addition, remove the ice bath and allow the mixture to stir at room temperature (20–22°C) for 2 hours .

Phase 3: Workup and Isolation
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of saturated sodium bisulfite solution.

    • Observation: The orange color should disappear (excess

      
       reduction), and a pale yellow/off-white solid should precipitate immediately.
      
  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove residual acetic acid and inorganic salts.
    
  • Drying: Air dry on the filter for 30 minutes, then dry in a vacuum oven at 40°C overnight.

Phase 4: Purification (If required)
  • Standard Purity: The crude product is typically >95% pure and suitable for ligand synthesis.

  • Recrystallization: If higher purity is needed, recrystallize from hot Ethanol (EtOH) . Dissolve at boiling, filter hot (if insoluble salts remain), and cool slowly to 4°C.

Process Monitoring & Validation

Workflow Diagram

Workflow Start Start: 3-Ethylsalicylaldehyde + AcOH + NaOAc Cooling Cool to 10-15°C Start->Cooling Addition Add Br2/AcOH (Dropwise, 45 min) Cooling->Addition Reaction Stir at RT (2h) Addition->Reaction Quench Pour into Ice Water/Bisulfite Reaction->Quench Filter Vacuum Filtration & Wash Quench->Filter End Final Product: 5-Bromo-3-ethylsalicylaldehyde Filter->End

Figure 2: Step-by-step operational workflow for the bromination process.

Analytical Checkpoints
MethodExpected ResultInterpretation
TLC (20% EtOAc/Hex)

Product <

Starting Material
Product is more polar due to Br and increased acidity of phenol.
1H NMR (

)
Doublet (~7.6 ppm, J=2.5 Hz)Indicates meta-coupling between H4 and H6. Absence of ortho-coupling confirms C5 substitution.
Melting Point Sharp range (e.g., 70-75°C*)Value depends on specific polymorph; broad range indicates impurities.

Troubleshooting Guide

Problem: No precipitate forms upon quenching.

  • Cause: Product may be oiling out or remaining soluble in high acetic acid concentration.

  • Solution: Extract the aqueous quench mixture with Dichloromethane (DCM) (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and evaporate.

Problem: Formation of 3,5-dibromo product.

  • Cause: Localized high concentration of bromine or temperature too high.

  • Solution: Ensure vigorous stirring during addition. Maintain temperature strictly <20°C. Verify the C3-ethyl group is actually present (starting material check).

Problem: Low Yield.

  • Cause: Loss of product during filtration (solubility in AcOH/Water).

  • Solution: Ensure the quench water is ice-cold (0-4°C). Increase the volume of water to lower the solubility limit.

References

  • General Salicylaldehyde Bromination: L. C. Raiford and W. C. Stoesser. "The Bromination of Salicylaldehyde and Some of its Derivatives." Journal of the American Chemical Society, vol. 49, no. 4, 1927, pp. 1077–1080. [Link]

  • Synthesis of Salen Ligand Precursors (Context for 3-ethyl derivatives): Larrow, J. F., & Jacobsen, E. N. (1998). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst." Organic Syntheses, 75, 1. (Demonstrates analogous bromination/functionalization logic). [Link]

  • Bromine Safety Data & Handling: National Center for Biotechnology Information. "PubChem Compound Summary for CID 23968, Bromine." [Link]

  • Regioselectivity in Phenolic Aldehydes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience, 2007. (Authoritative text on Electrophilic Aromatic Substitution rules). [Link]

Sources

Troubleshooting & Optimization

how to remove unreacted starting material from 5-Bromo-3-ethylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Purification Division Subject: Technical Guide: Purification of 5-Bromo-3-ethylsalicylaldehyde

Executive Summary

This guide details the purification protocols for 5-Bromo-3-ethylsalicylaldehyde (CAS: 57704-12-8), specifically focusing on the removal of the unreacted starting material, 3-ethylsalicylaldehyde .

The synthesis typically involves the electrophilic bromination of 3-ethylsalicylaldehyde. The primary challenge is that both the starting material (SM) and the product share similar functional groups (aldehyde and phenolic hydroxyl), rendering chemical extraction (e.g., bisulfite washes) ineffective for separation. Therefore, purification relies on solubility differentials (Recrystallization) and polarity differences (Chromatography).

Part 1: Diagnostic & Characterization

Before initiating purification, confirm the presence of unreacted starting material.

FeatureStarting Material (3-Ethylsalicylaldehyde)Product (5-Bromo-3-ethylsalicylaldehyde)
Physical State Liquid or Low-melting SolidSolid (Crystalline)
TLC (Hex/EtOAc) Higher R_f (Less Polar)Lower R_f (More Polar due to Br/Polarizability)
1H NMR Aromatic region shows 3 protons.[1]Aromatic region shows 2 protons (meta-coupling).
Color Colorless to pale yellow oilWhite to light yellow powder

Part 2: Primary Purification Protocol – Recrystallization

Principle: The introduction of the bromine atom significantly increases the molecular weight and lattice energy of the product, making it a solid with distinct solubility properties compared to the liquid starting material. The product is less soluble in cold ethanol than the starting material.[2]

Reagents:

  • Absolute Ethanol (99.5%) or Ethanol/Water (9:1)

  • Activated Carbon (optional, for color removal)

Step-by-Step Workflow:

  • Crude Dissolution:

    • Transfer the crude reaction mixture (solid/oil) to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (approx. 60-70°C). Add solvent dropwise while stirring until the solid just dissolves.

    • Note: If the solution is dark red/brown (indicating oxidized impurities), add activated carbon (1-2% w/w) and filter while hot through a Celite pad.

  • Crystallization:

    • Remove the heat source and allow the flask to cool slowly to room temperature. Do not place it immediately on ice; rapid cooling traps impurities.

    • Once room temperature is reached, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

  • Filtration:

    • Filter the crystals using a Büchner funnel under vacuum.[2]

    • Critical Wash Step: Wash the filter cake with a small volume of ice-cold ethanol . This displaces the mother liquor (containing the unreacted 3-ethylsalicylaldehyde) without dissolving the product.

  • Drying:

    • Dry the crystals in a vacuum oven at 40°C or in a desiccator.

Causality: The unreacted 3-ethylsalicylaldehyde remains dissolved in the cold ethanol mother liquor due to its lower melting point and higher solubility, effectively separating it from the crystallized brominated product [1].

Part 3: Secondary Purification Protocol – Flash Column Chromatography

If recrystallization does not yield >98% purity, or if the crude mass does not crystallize (oiling out), use column chromatography.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes : Ethyl Acetate (Gradient)

Protocol:

  • TLC Optimization: Run TLC plates with 90:10 Hexane:EtOAc. The starting material (SM) usually elutes slightly faster (higher Rf) than the brominated product.

  • Column Packing: Pack the column with silica gel.

  • Elution:

    • Start with 100% Hexanes to elute non-polar impurities.

    • Switch to 95:5 Hexane:EtOAc to elute the unreacted 3-ethylsalicylaldehyde.

    • Increase polarity to 90:10 or 85:15 Hexane:EtOAc to elute the target 5-Bromo-3-ethylsalicylaldehyde.

  • Fraction Analysis: Spot fractions on TLC. Combine pure product fractions and concentrate under reduced pressure.

Part 4: Troubleshooting & FAQs

Q1: The product is "oiling out" during recrystallization instead of forming crystals. Why? A: This occurs if the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (ethanol).[2][3] Scratch the inner wall of the flask with a glass rod to induce nucleation, or add a "seed crystal" of pure product if available.

Q2: Can I use sodium bisulfite to separate them? A: No. Both the starting material and the product are aldehydes. Both will form water-soluble bisulfite adducts, meaning they will not separate during the aqueous extraction phase. Bisulfite is only useful if the impurity is not an aldehyde (e.g., a phenol precursor) [2].

Q3: The product has a persistent orange/red color. A: This indicates residual bromine or oxidized phenolic species.

  • Fix: Before recrystallization, dissolve the crude in Ethyl Acetate and wash with 10% Sodium Thiosulfate solution. This neutralizes elemental bromine (

    
    ) to water-soluble bromide (
    
    
    
    ). Follow with a brine wash, dry over
    
    
    , and proceed to recrystallization.

Experimental Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product + Unreacted SM + Br2) Wash Wash with 10% Na2S2O3 (Removes Residual Bromine) Start->Wash Dissolve in EtOAc Decision Physical State? Wash->Decision Evaporate Solvent Recryst Recrystallization (Solvent: Hot Ethanol) Decision->Recryst Solid/Semi-Solid Column Flash Chromatography (Hexane/EtOAc Gradient) Decision->Column Oil/Complex Mix Filter Vacuum Filtration Recryst->Filter Cool to 4°C Crystals Pure Crystals 5-Bromo-3-ethylsalicylaldehyde Column->Crystals Fractions Combined Liquor Mother Liquor (Contains SM) Filter->Liquor Filtrate Filter->Crystals Solid Cake

Caption: Decision tree for the purification of 5-Bromo-3-ethylsalicylaldehyde, prioritizing recrystallization for solid crudes.

References

  • Synthesis of 5-bromosalicylaldehyde. Google Patents. CN101967112A.

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of 5-Bromo-3-ethylsalicylaldehyde for structure confirmation

[1][2][3]

Executive Summary & Comparison Scope

5-Bromo-3-ethylsalicylaldehyde is a functionalized aromatic intermediate often used in the synthesis of Schiff base ligands and pharmaceutical APIs.[1][2][3] The primary analytical challenge is confirming the regioselectivity of the bromination at the C5 position while ensuring the integrity of the C3-ethyl and C1-aldehyde groups.[2]

This guide compares the analytical profile of the target product against two critical alternatives:

  • The Starting Material (3-Ethylsalicylaldehyde): To confirm successful bromination (conversion).

  • The Regioisomer (3-Bromo-5-ethylsalicylaldehyde): To confirm correct substitution patterns (selectivity).

Analytical Performance Matrix
FeatureTarget: 5-Bromo-3-ethylAlternative: 3-EthylsalicylaldehydeAlternative: 3-Bromo-5-ethyl
Aromatic System 2 Protons (Meta-coupled)3 Protons (AMX/ABC System)2 Protons (Meta-coupled)
H4 Chemical Shift Deshielded (Ortho to Br)Normal AromaticShielded (Ortho to Alkyl)
NOE Correlation Ethyl ↔ H4 only Ethyl ↔ H4Ethyl ↔ H4 AND H6

Experimental Protocol

To ensure reproducibility and high-resolution data (E-E-A-T), follow this standardized protocol.

Sample Preparation[1][5][6][7][8]
  • Solvent: DMSO-d6 is preferred over CDCl3 for salicylaldehydes.[1][2][3]

    • Reasoning: DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the phenolic (-OH) proton signal and slowing the exchange rate, making the -OH peak distinct and integrable.[1][2][3]

  • Concentration: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR.[3]

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).[3]

  • Pulse Sequence:

    • 1H: zg30 (30° pulse) with 16 scans.[3]

    • 13C: zgpg30 (power-gated decoupling) with 512-1024 scans.[1][2][3]

  • Referencing: DMSO residual peak at 2.50 ppm (1H) and 39.5 ppm (13C) .[3]

1H NMR Analysis: The "Fingerprint" Verification

Theoretical vs. Observed Data

The structure contains four distinct zones.[3] The loss of the C5 proton (present in the starting material) and the simplification of the aromatic splitting pattern are the primary confirmation metrics.

Proton EnvironmentMultiplicityApprox.[4][5] Shift (δ ppm)Diagnostic Logic
-OH (Phenolic) Singlet (Broad)11.0 – 11.5Intramolecular H-bond to CHO.[2] Disappears with D2O shake.
-CHO (Aldehyde) Singlet9.8 – 10.2Characteristic aldehyde downfield shift.
Ar-H6 Doublet (

Hz)
7.6 – 7.8Ortho to CHO (deshielding zone). Meta coupled to H4.
Ar-H4 Doublet (

Hz)
7.4 – 7.6Ortho to Br (deshielding). Meta coupled to H6.
-CH2- (Ethyl) Quartet (

Hz)
2.6 – 2.7Benzylic coupling.
-CH3 (Ethyl) Triplet (

Hz)
1.1 – 1.2Terminal methyl group.[3]
Comparative Analysis: The "Bromination Check"
  • Starting Material (3-Ethylsalicylaldehyde): Displays 3 aromatic protons .[1] You will see a triplet (or dd) at ~6.9 ppm corresponding to the C5-H (para to OH).[3]

  • Target Product: The signal at ~6.9 ppm must be absent . The aromatic region simplifies to two doublets with a small coupling constant (~2.0–2.5 Hz), indicating meta substitution. If you see a doublet with a large coupling (~8 Hz), you have ortho protons, indicating the bromination failed or occurred at the wrong position (unlikely due to directing groups).

13C NMR Analysis: Carbon Skeleton Confirmation[3][11]

The 13C spectrum confirms the carbon count (9 carbons total) and the presence of the C-Br bond.

Carbon TypeApprox.[6][7][4] Shift (δ ppm)Assignment Note
C=O (Aldehyde) 196.0 – 197.0Most downfield signal.[3]
C-OH (Phenolic) 158.0 – 160.0Deshielded by oxygen attachment.
C-Br (C5) 110.0 – 112.0 Critical Diagnostic. C-Br carbons are significantly shielded relative to C-H carbons.
Ar-C (C3, C4, C6) 128.0 – 138.0Aromatic region.[2][3]
Ar-C (C1) 120.0 – 122.0Quaternary carbon attached to CHO.
Ethyl -CH2- 22.0 – 23.0Benzylic carbon.[2]
Ethyl -CH3 13.0 – 14.0Aliphatic methyl.[2][3]
DEPT-135 Application[1][2][3][5]
  • Up (Positive): CH3 (Ethyl), Ar-CH (C4, C6).[1][3]

  • Down (Negative): CH2 (Ethyl).[3]

  • Invisible: Quaternary Carbons (C1, C2-OH, C3-Et, C5-Br).[1][2][3]

  • Validation: The disappearance of the C5 signal in the DEPT spectrum (compared to the starting material where C5 is a CH) confirms substitution at that position.

Advanced Verification: Distinguishing Isomers (NOE)

The most robust method to distinguish 5-Bromo-3-ethyl (Target) from 3-Bromo-5-ethyl (Isomer) is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.[1][2][3]

The "Neighbor" Test
  • Irradiate the Ethyl -CH2- signal (~2.6 ppm).

  • Observe the Aromatic Region:

    • Target (Ethyl at C3): You will see NOE enhancement ONLY at H4 .[3] (H6 is too far away).

    • Isomer (Ethyl at C5): You will see NOE enhancement at BOTH H4 and H6 .[3] (The ethyl group is sandwiched between them).[3]

This step is the "Gold Standard" for structural certainty in substituted benzenes.[3]

Structure Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the structure.

StructureConfirmationStartCrude ProductH_NMR1H NMR Screening(DMSO-d6)Start->H_NMRCheck_ArAromatic Region AnalysisH_NMR->Check_ArFail_SM3 Protons (t/dd present)= Starting MaterialCheck_Ar->Fail_SMTriplet @ 6.9ppmPass_Sub2 Protons (d, J~2Hz)= DisubstitutedCheck_Ar->Pass_SubTwo DoubletsCheck_NOENOE Experiment(Irradiate Ethyl CH2)Pass_Sub->Check_NOERes_TargetEnhancement: H4 ONLY= 3-Ethyl Isomer (Target)Check_NOE->Res_TargetStrong NOE to H4Res_IsoEnhancement: H4 & H6= 5-Ethyl IsomerCheck_NOE->Res_IsoNOE to H4 & H6ConfirmFinal Confirmation:5-Bromo-3-ethylsalicylaldehydeRes_Target->Confirm

Figure 1: Decision tree for the structural confirmation of 5-Bromo-3-ethylsalicylaldehyde using NMR logic.

References

  • PubChem. (2025).[3][6] 5-Bromosalicylaldehyde Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][6] (Standard text for NMR coupling constants and substituent effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[2][3] (Reference for chemical shift prediction logic).

A Comparative Efficacy Analysis of 5-Bromosalicylaldehyde Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the therapeutic efficacy of 5-bromosalicylaldehyde derivatives against established standard-of-care drugs. As researchers and drug development professionals, our objective is to critically evaluate emerging chemical scaffolds that demonstrate potential to either surpass or complement existing treatments. The focus of this analysis is primarily on the anticancer properties of these derivatives, with additional discussion on their anti-inflammatory and antimicrobial potential.

While the specific request concerned 5-Bromo-3-ethylsalicylaldehyde derivatives, the available body of published research centers on the broader and more extensively studied 5-bromosalicylaldehyde scaffold. This guide will therefore focus on these well-documented derivatives, providing a robust, data-supported foundation. The principles of structure-activity relationships discussed herein can serve as a strong rationale for the future investigation of substitutions at the C3 position, such as the specified ethyl group.

Part 1: Anticancer Efficacy - A Head-to-Head Comparison

The most significant therapeutic potential for 5-bromosalicylaldehyde derivatives, as evidenced by current literature, lies in their cytotoxic activity against cancer cell lines. Derivatives such as hydrazones and their metal complexes have shown remarkable potency, in some cases rivaling or exceeding that of standard chemotherapeutic agents.

Causality Behind the Experimental Approach

The decision to focus on leukemia cell lines, such as the human acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3) lines, is strategic. These suspension cell cultures are highly sensitive and are routinely used in primary screenings to establish baseline cytotoxicity of novel compounds.[1] Cisplatin and melphalan were chosen as comparator drugs because they are well-characterized alkylating agents used in the treatment of various hematological and solid tumors, providing a stringent benchmark for efficacy.[1]

Comparative Cytotoxicity Data

A pivotal study synthesized and evaluated two 5-bromosalicylaldehyde-derived hydrazone ligands (H₂L¹ and H₂L²) and their corresponding Gallium(III) complexes (Complex 1 and Complex 2).[1] Their antiproliferative activity was assessed and compared with cisplatin and melphalan. The results, summarized as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are presented below.

Compound/DrugCell Line: HL-60 (IC₅₀ in µmol/L)Cell Line: SKW-3 (IC₅₀ in µmol/L)
H₂L¹ (Derivative) 3.143.02
Complex 1 (Ga-H₂L¹) 1.311.14
H₂L² (Derivative) --
Complex 2 (Ga-H₂L²) -0.54
Cisplatin (Standard) Comparable to derivativesComparable to derivatives
Melphalan (Standard) Much higher than derivativesMuch higher than derivatives
Data sourced from Ivanova, et al. (2022).[1] Note: Specific IC₅₀ values for H₂L², its complex against HL-60, and for the standard drugs were described qualitatively in the source.

Interpretation of Results: The data clearly demonstrates that 5-bromo-substituted hydrazones and their gallium(III) complexes are highly active against leukemic cell lines, showing antiproliferative activity in the low micromolar range.[1] A key insight is the enhancement of cytotoxicity upon coordination with gallium(III), with the complexes exhibiting lower IC₅₀ values than the metal-free ligands.[1] Notably, Complex 2 showed the most pronounced cytotoxic effect with an IC₅₀ value of 0.54 µmol/L against SKW-3 T-cell leukemia cells.[1]

Crucially, the IC₅₀ values for these novel derivatives are comparable to or lower than that of cisplatin and significantly lower than that of melphalan, positioning them as highly promising candidates for further preclinical development.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The data presented above was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay, a standard colorimetric method for assessing cell viability.[1]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HL-60, SKW-3) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • Compound Treatment: The 5-bromosalicylaldehyde derivatives and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow formazan crystal formation.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration.[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (Spectrophotometer) G->H I Calculate % Viability & Determine IC50 H->I NFkB_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Derivative 5-Bromosalicylaldehyde Derivative Derivative->IKK Inhibits

Inhibition of the NF-κB Pathway by Derivatives.

Part 3: Other Potential Therapeutic Applications

The versatile structure of 5-bromosalicylaldehyde derivatives, particularly Schiff bases, lends itself to other biological activities.

  • Antimicrobial and Antifungal Activity: Schiff bases derived from 5-bromosalicylaldehyde have been synthesized and evaluated for their antimicrobial properties. [3]The azomethine group (-C=N-) is a key pharmacophore that contributes to this activity. In broader studies of salicylaldehyde derivatives, some compounds have demonstrated potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values lower than the reference drug Fluconazole against opportunistic yeasts like C. auris and C. neoformans. [4]* Neuroprotective Potential: While direct evidence for 5-bromosalicylaldehyde derivatives in neuroprotection is still emerging, related brominated compounds have been investigated for activity against neurodegenerative diseases like Alzheimer's. For instance, bromo-protopine, a novel derivative, was found to reduce pathological tau by activating chaperone-mediated autophagy in both in vitro and in vivo models. [5]This suggests that the inclusion of a bromine atom on aromatic scaffolds is a viable strategy for developing neuroprotective agents.

Conclusion

The available scientific evidence strongly supports the potential of 5-bromosalicylaldehyde derivatives as a promising scaffold for drug discovery, particularly in the field of oncology. The demonstrated in vitro efficacy of hydrazone and gallium(III) complex derivatives against leukemia cell lines is significant, with potency that is comparable or superior to standard chemotherapeutic agents like cisplatin and melphalan. [1]Furthermore, the mechanistic action of related compounds in modulating key inflammatory pathways such as NF-κB and MAPK highlights their potential for treating inflammatory conditions. [6] For researchers and drug development professionals, this class of compounds warrants further investigation. Future work should focus on expanding the cytotoxicity screening to a broader panel of cancer cell lines, conducting in vivo efficacy studies, and exploring the structure-activity relationship of substitutions on the salicylaldehyde ring, including the originally queried 3-ethyl position, to optimize potency and selectivity.

References

  • Ivanova, G., Varbanov, V., Stoykova, S., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Zhang, J., Wang, F., et al. (2023). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

  • Kumari, S., & Singh, R. (2020). Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • Stoykova, S., Ivanova, G., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. Available at: [Link]

  • Lee, D., Kim, D., et al. (2022). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. International Journal of Molecular Sciences. Available at: [Link]

  • Niemczyk, M., Sadowski, B., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y. (2015). Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity. Google Patents.
  • Lee, D., Kim, D., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available at: [Link]

  • Ma, Y., Wang, X., et al. (2017). Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia. Frontiers in Pharmacology. Available at: [Link]

  • Nareetsile, F. M., & Xaba, N. S. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stojković, D., Glamočlija, J., et al. (2013). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Vojnosanitetski pregled. Available at: [Link]

  • Hrait, A. K., & Al-khafaji, Y. A. (2023). Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Salicylaldehyde. Wikipedia. Available at: [Link]

  • Jeon, H., Lee, D., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • Stoykova, S., Zheleva, D., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. ResearchGate. Available at: [Link]

  • Zheleva, D., Stoykova, S., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules. Available at: [Link]

  • Musthafa, M., Sankaran, V., et al. (2022). Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy. Frontiers in Molecular Biosciences. Available at: [Link]

  • Kitaeva, K. V., Rutland, C. S., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Wang, J., et al. (2014). Salicylaldehyde derivatives and preparation method thereof. Google Patents.
  • El-Behery, M., & El-Twigry, H. (2007). Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminomethylthiophene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ResearchGate. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. Available at: [Link]

  • Ross, C., Taylor, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • ResearchGate. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate. Available at: [Link]

  • Gulfraz, M., Iram, S., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Biological and Clinical Sciences Research Journal. Available at: [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • Alarcón-Guevara, D., León-Calvijo, M., et al. (2025). Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. Pharmaceutics. Available at: [Link]

  • Shkoda, A., Belenichev, I., et al. (2015). Cerebroprotective activity of 3-benzylxanthine derivative – compound Ale-15, in conditions of bilateral common carotid arteries ligation (ischemic stroke). International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Mass Spectrometry Techniques for the Molecular Weight Confirmation of 5-Bromo-3-ethylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry methodologies for the robust confirmation of the molecular weight and identity of 5-Bromo-3-ethylsalicylaldehyde, a key intermediate in various synthetic pathways. As researchers and drug development professionals, the unambiguous verification of a molecule's identity is a foundational requirement for advancing any project. Mass spectrometry stands as the definitive tool for this purpose, offering unparalleled sensitivity and accuracy.

Here, we move beyond a simple listing of procedures. We will explore the causality behind instrumental choices, compare the data generated from different analytical platforms, and establish protocols that are inherently self-validating. The focus is not just on obtaining a mass, but on generating a comprehensive data package that provides the highest degree of confidence in the molecular structure.

Analyte at a Glance: 5-Bromo-3-ethylsalicylaldehyde

Before delving into the analytical techniques, a thorough understanding of the target molecule is essential. This informs every subsequent experimental decision.

  • Molecular Formula: C₉H₉BrO₂

  • Key Structural Features: Aromatic ring, aldehyde, hydroxyl group, ethyl substituent, and a bromine atom.

  • Theoretical Molecular Weight: The presence of bromine is the most significant feature for mass spectrometry analysis due to its distinct isotopic signature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.69% and 49.31%, respectively).[1] This results in a characteristic "doublet" peak for the molecular ion, separated by 2 Da, which is a powerful diagnostic tool.[2][3]

PropertyValueRationale & Significance
Average Molecular Weight 229.07 g/mol Calculated using the weighted average of natural isotopic abundances. Useful for bulk material measurements but not for mass spectrometry.
Monoisotopic Mass (⁷⁹Br) 227.979 Da The exact mass of the molecule containing the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ⁷⁹Br). This is the value targeted in mass spectrometry.
Monoisotopic Mass (⁸¹Br) 229.977 Da The exact mass of the molecule containing the ⁸¹Br isotope. Its near-equal intensity to the M peak is a crucial confirmation point.

Comparison of Ionization Techniques and Platforms

The choice of mass spectrometry platform is dictated by the analyte's properties—volatility, thermal stability, and polarity—and the desired analytical outcome. For 5-Bromo-3-ethylsalicylaldehyde, two primary approaches are highly effective: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): The Classic Approach for Structural Elucidation

GC-MS is a powerful technique for volatile and semi-volatile compounds that are thermally stable. Given that substituted salicylaldehydes can be analyzed by GC, this method is a viable and informative option.[4][5][6]

Expertise & Experience: The Rationale for GC-EI-MS

We select GC-MS not just for molecular weight confirmation, but for the rich structural information it provides. The ionization method, Electron Ionization (EI), is a high-energy ("hard") technique that causes reproducible fragmentation of the molecule.[7][8] This fragmentation pattern serves as a molecular "fingerprint," providing confidence in the compound's structure beyond its mass alone. For an aromatic aldehyde, the molecular ion peak is typically strong and readily identifiable due to the stability of the aromatic system.[9]

Expected Experimental Data

Upon analysis, we anticipate the following results:

  • Total Ion Chromatogram (TIC): A sharp, symmetrical peak at a specific retention time, indicating the elution of the pure compound from the GC column.

  • Mass Spectrum: The mass spectrum is the cornerstone of the analysis. We expect to see:

    • A Molecular Ion (M•⁺) Doublet: A pair of peaks of nearly equal intensity at m/z 228 and m/z 230 (nominal mass), corresponding to the [C₉H₉⁷⁹BrO₂]•⁺ and [C₉H₉⁸¹BrO₂]•⁺ radical cations. The presence of this 1:1 doublet is the primary confirmation of a monobrominated compound.

    • Characteristic Fragments: EI will induce specific bond cleavages. For aldehydes, common fragmentation includes the loss of a hydrogen atom (M-1) or the entire formyl radical (M-29, loss of CHO).[9][10][11]

Expected Ion (m/z)Proposed FragmentSignificance
228 / 230[M]•⁺Molecular Ion Doublet . Confirms molecular weight and presence of one bromine atom.
227 / 229[M-H]⁺Loss of the aldehydic hydrogen.
213 / 215[M-CH₃]⁺Loss of a methyl radical from the ethyl group.
199 / 201[M-C₂H₅]⁺ or [M-CHO]⁺Loss of the ethyl radical (α-cleavage) or the formyl radical.
120[M-Br-CHO]⁺Loss of both bromine and the formyl group, indicating the core diethyl phenol structure.
Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-EI-MS analysis of 5-Bromo-3-ethylsalicylaldehyde.

Protocol: GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • GC System: Agilent 8890 GC (or equivalent).

  • Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.

  • Injection Volume: 1 µL.

  • Column: HP-5ms or DB-5ms, 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS System: Agilent 5977B MSD (or equivalent).

  • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Mass Analyzer: Quadrupole. Scan range: m/z 40-400.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): The Modern Standard for Molecular Weight Confirmation

LC-MS is an exceptionally versatile and widely used technique. Its key advantage is the use of "soft" ionization, such as Electrospray Ionization (ESI), which typically imparts minimal energy to the analyte, preserving the molecular ion.[12][13] This makes it the preferred method when the primary goal is unambiguous molecular weight determination, especially for molecules that might be thermally sensitive.

Expertise & Experience: The Rationale for LC-ESI-MS

For 5-Bromo-3-ethylsalicylaldehyde, ESI is an ideal choice. The molecule possesses a phenolic hydroxyl group, which is acidic and can be easily deprotonated to form a negative ion [M-H]⁻. Alternatively, the carbonyl oxygen can be protonated in an acidic mobile phase to form a positive ion [M+H]⁺. This flexibility allows us to choose the ionization mode that provides the best signal and stability. Because ESI is a soft ionization technique, we expect to see a very "clean" mass spectrum dominated by the molecular ion, with little to no fragmentation.[14] This directly answers the question "What is the molecular weight?" without the complexity of interpreting a fragmentation pattern.

Expected Experimental Data
  • Positive Ion Mode ([M+H]⁺): The mass spectrum will show a prominent isotopic doublet at m/z 229 and m/z 231 , corresponding to the protonated species [C₉H₁₀⁷⁹BrO₂]⁺ and [C₉H₁₀⁸¹BrO₂]⁺.

  • Negative Ion Mode ([M-H]⁻): The spectrum will display an intense doublet at m/z 227 and m/z 229 , corresponding to the deprotonated species [C₉H₈⁷⁹BrO₂]⁻. The negative ion mode is often more sensitive for phenolic compounds.

  • Adducts: In positive mode, it is common to see adducts with cations present in the solvent or glassware, such as sodium [M+Na]⁺ (m/z 251 / 253). Observing these adducts further validates the molecular weight.

Ionization ModeExpected Ion (m/z)Species ObservedSignificance
Positive ESI 229 / 231[M+H]⁺Confirms MW in acidic conditions.
Positive ESI 251 / 253[M+Na]⁺Common adduct; further validates MW.
Negative ESI 227 / 229[M-H]⁻Confirms MW in basic/neutral conditions; often highly sensitive for phenols.
Experimental Workflow: LC-MS Analysis

Caption: Workflow for LC-ESI-MS analysis of 5-Bromo-3-ethylsalicylaldehyde.

Protocol: LC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL with the initial mobile phase composition.

  • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. Column Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Acetate (for negative mode).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

  • Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Waters Xevo G2-XS Q-TOF (or equivalent high-resolution instrument).

  • Ionization Mode: ESI, switchable positive/negative.

  • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

  • Source Temperature: 120°C.

  • Mass Analyzer: TOF. Scan range: m/z 50-500.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Elemental Composition

Trustworthiness in compound identification is best achieved with high-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF), Orbitrap, or FT-ICR analyzers.[15] While nominal mass instruments (like single quadrupoles) provide integer masses (e.g., m/z 228), HRMS provides a highly accurate mass measurement to several decimal places.[16][17] This accuracy is sufficient to determine a unique elemental formula, thereby providing definitive proof of the compound's identity.

Data Analysis: From Accurate Mass to Elemental Formula

An HRMS instrument might report an experimental mass of 227.9789 Da for the ⁷⁹Br isotope. The process to validate this is as follows:

  • Calculate Theoretical Mass: The exact theoretical monoisotopic mass for C₉H₉⁷⁹BrO₂ is calculated to be 227.9786 Da .

  • Calculate Mass Error: The difference between the experimental and theoretical mass is used to calculate the measurement error in parts per million (ppm).

    Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶ Error (ppm) = [(227.9789 - 227.9786) / 227.9786] x 10⁶ = 1.32 ppm

A mass error of < 5 ppm is considered excellent and provides very high confidence in the assigned elemental formula.

ParameterTheoretical Value (C₉H₉⁷⁹BrO₂)Hypothetical HRMS ResultCalculated ErrorConclusion
Accurate Mass 227.9786 Da227.9789 Da1.32 ppmExcellent Agreement. Confirms the elemental formula C₉H₉BrO₂.

Comparative Summary and Final Recommendation

FeatureGC-EI-MSLC-ESI-MS
Primary Ion Type Radical Cation (M•⁺)Protonated [M+H]⁺ or Deprotonated [M-H]⁻
Molecular Ion Info Clear, but fragmentation is significant.Very clear, minimal to no fragmentation.
Structural Info Excellent. Reproducible fragmentation pattern acts as a fingerprint.Limited. Requires tandem MS (MS/MS) for fragmentation.
Isotopic Pattern Prominent M / M+2 doublet.Prominent M / M+2 doublet.
Sample Requirements Must be volatile and thermally stable.Wide applicability, good for thermally labile compounds.
Primary Application Purity analysis and structural confirmation.Rapid and definitive molecular weight confirmation.
Authoritative Recommendation

As a Senior Application Scientist, my recommendation depends on the analytical goal:

  • For rapid and unambiguous confirmation of molecular weight: LC-HRMS is the superior choice. The soft ionization provides a clean spectrum dominated by the molecular ion, and the high-resolution data confirms the elemental composition with exceptional confidence.

  • For a comprehensive analysis including structural verification and impurity profiling: GC-HRMS is highly valuable. The reproducible fragmentation library-matchable spectra, in addition to the accurate mass of the molecular ion and fragments, provides a multi-layered confirmation of the molecule's identity.

Ultimately, for a complete and unimpeachable data package suitable for publication or regulatory submission, performing both analyses provides complementary information and the highest possible degree of scientific certainty. The soft ionization of LC-MS confirms the intact mass, while the fragmentation pattern from GC-MS validates the structure.

References

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • GC-MS Application. (n.d.). Separation of Some Halogenated Phenols by GC-MS. [Link]

  • PubChem. (2025). 5-Bromo-3-nitrosalicylaldehyde. [Link]

  • ResearchGate. (n.d.). LC–MS and LC–MS/MS analysis of reaction products of Sin-1 with salicylaldehyde. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • PubMed. (n.d.). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Studylib.net. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]

  • ACS Publications. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]

  • MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

  • PubMed. (n.d.). Intercomparison study on accurate mass measurement of small molecules in mass spectrometry. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Spectroscopy Online. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]

  • National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubMed. (n.d.). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. [Link]

  • Royal Society of Chemistry. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. [Link]

  • Stanford University. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Environmental Science: Processes & Impacts. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • PubChem. (2026). 5-Bromosalicylaldehyde. [Link]

  • Semantic Scholar. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemsrc. (2025). 5-Bromosalicylaldehyde. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-ethylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-3-ethylsalicylaldehyde. As your trusted partner in laboratory safety, we go beyond the product to deliver field-proven insights and procedural guidance, ensuring your work is both innovative and safe. The following protocols are designed to be a self-validating system, grounded in authoritative sources to protect you and your research.

Understanding the Compound: A Hazard Assessment

5-Bromo-3-ethylsalicylaldehyde is an aromatic aldehyde. While specific toxicological data for this exact compound is limited, the hazards can be inferred from safety data sheets (SDS) for structurally similar compounds like 5-Bromosalicylaldehyde. The primary risks are associated with irritation and potential harm upon contact or inhalation.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if dust or vapors are inhaled.[2][3]

  • Potential for Harm: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4]

  • Air Sensitivity: The compound may be sensitive to air, requiring careful storage.[3]

Given these hazards, a robust Personal Protective Equipment (PPE) plan is not merely a recommendation—it is a critical component of the experimental design.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific tasks being performed. The following table summarizes the minimum required PPE for handling 5-Bromo-3-ethylsalicylaldehyde.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical Splash GogglesNitrile GlovesLong-sleeved Lab CoatN95 Dust Mask (if not in a ventilated enclosure)
Handling Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesChemical Resistant Apron over Lab CoatRequired if ventilation is inadequate or splashing is likely
Cleanup/Decontamination Chemical Splash Goggles & Face ShieldNitrile GlovesChemical Resistant Apron over Lab CoatRecommended; consult safety officer for specifics
Eye and Face Protection: Your First Line of Defense

Direct contact with 5-Bromo-3-ethylsalicylaldehyde can cause serious eye irritation.[3][4] Therefore, eye protection is mandatory at all times.

  • Chemical Splash Goggles: These should be worn whenever handling the chemical in solid or solution form.[5] They provide a seal around the eyes, offering protection from splashes and airborne particles that standard safety glasses do not.[5]

  • Full-Face Shield: When pouring solutions or during any operation with a high risk of splashing, a full-face shield must be worn over chemical splash goggles.[6][7][8] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

This compound is a known skin irritant.[2][3] Proper glove selection is crucial to prevent dermal exposure.

  • Nitrile Gloves: Nitrile gloves are recommended for handling aromatic aldehydes and their solutions, offering good resistance to solvents and chemicals.[3][7]

  • Avoid Latex: Latex gloves are not recommended as they can offer poor protection against many organic chemicals and may degrade upon exposure.[6]

  • Glove Inspection and Removal: Always inspect gloves for tears or punctures before use.[3] Remove gloves with care to avoid contaminating your skin.

Body Protection: Shielding Against Incidental Contact

To protect against spills and splashes, appropriate body protection is essential.

  • Lab Coat: A long-sleeved lab coat should be worn at all times.[6][9]

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6][8]

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of 5-Bromo-3-ethylsalicylaldehyde dust or vapors may cause respiratory irritation.[3]

  • Engineering Controls: The primary method of controlling inhalation exposure is through engineering controls, such as working in a well-ventilated area or a chemical fume hood.[1][3][4]

  • Respirators: If engineering controls are insufficient or during a large-scale spill, respiratory protection is necessary. A NIOSH/MSHA-approved respirator should be used.[3] For handling the solid powder outside of a ventilated enclosure, a type N95 dust mask is a minimum requirement.

Operational and Disposal Plans

A safe experiment is planned from start to finish. This includes not only the handling of the chemical but also its proper disposal.

Step-by-Step Handling Workflow

The following workflow is designed to minimize exposure and ensure safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 1. Designate Work Area in Fume Hood prep2 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 3. Assemble Equipment prep2->prep3 handle1 4. Weigh Solid in Hood (Add N95 if needed) prep3->handle1 handle2 5. Prepare Solution (Add Face Shield) handle1->handle2 handle3 6. Perform Experiment handle2->handle3 clean1 7. Decontaminate Glassware handle3->clean1 clean2 8. Segregate Halogenated Waste clean1->clean2 clean3 9. Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for Safe Handling of 5-Bromo-3-ethylsalicylaldehyde.

Spill and Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3][4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][4]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids.[1][2][3][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2][3][4] If you feel unwell, call a poison center or doctor.[1][2][3][4]

  • Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material and place it in a designated, sealed container for disposal.

Disposal Plan: Managing Halogenated Waste

5-Bromo-3-ethylsalicylaldehyde is a brominated organic compound and must be disposed of as halogenated organic waste .[10] Improper disposal can harm the environment and is a regulatory violation.

  • Segregation is Key: Halogenated waste must be collected separately from non-halogenated waste.[11][12] This is because the disposal methods differ; halogenated wastes are typically incinerated at high temperatures, a more costly process than the fuel blending used for non-halogenated solvents.[13]

  • Labeling: Waste containers must be clearly labeled as "Halogenated Hazardous Waste" and list the chemical contents.[12][14]

  • Containerization: Use a designated, properly sealed container for all waste containing 5-Bromo-3-ethylsalicylaldehyde, including contaminated gloves, paper towels, and other disposable materials.[14]

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant or your institution's environmental health and safety office.[1][2][3][4] Do not pour down the drain. [11][14]

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Safety Data Sheet, 5-Bromosalicylaldehyde. (URL not provided in search results, but information is consistent across multiple SDS).
  • Safety Data Sheet, 5-Bromosalicylaldehyde. (URL not provided in search results, but information is consistent across multiple SDS).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet - 5-Bromosalicylaldehyde. Fisher Scientific.
  • Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Oxford Lab Fine Chem LLP. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton University. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safely.io. [Link]

  • Organic Solvent Waste Disposal. The University of British Columbia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-ethylsalicylaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-ethylsalicylaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。